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  • Product: 8-Amino-3,4-dihydroquinolin-2(1H)-one
  • CAS: 81839-57-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Potential Mechanism of Action of 8-Amino-3,4-dihydroquinolin-2(1H)-one

Abstract The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. This technical guide focuses on a specific d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. This technical guide focuses on a specific derivative, 8-Amino-3,4-dihydroquinolin-2(1H)-one, a molecule of significant interest yet with a largely uncharacterized mechanism of action. Due to the nascent stage of research on this particular compound, this document will adopt a deductive and forward-looking approach. We will first deconstruct the known pharmacology of its core scaffold and closely related analogs to build a foundational understanding. Subsequently, we will present a series of hypothesized mechanisms of action for 8-Amino-3,4-dihydroquinolin-2(1H)-one. The core of this guide is a detailed exposition of robust experimental workflows and protocols designed to systematically investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive theoretical framework and a practical guide for elucidating the precise molecular interactions and cellular effects of this promising compound.

Introduction: The Enigma of 8-Amino-3,4-dihydroquinolin-2(1H)-one

The quinolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered substantial interest in drug discovery. Their unique structural and electronic properties allow for diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] The specific derivative, 8-Amino-3,4-dihydroquinolin-2(1H)-one, combines the established 3,4-dihydroquinolin-2(1H)-one core with an amino group at the 8-position. This substitution is particularly intriguing given the profound impact of the 8-amino group on the activity of the related aromatic quinoline class, which includes the potent antimalarial drug primaquine.

However, as of the date of this publication, the specific mechanism of action for 8-Amino-3,4-dihydroquinolin-2(1H)-one remains to be elucidated in the scientific literature. This guide, therefore, serves a dual purpose: to synthesize the existing knowledge from related structures to form credible hypotheses, and to provide a detailed experimental roadmap for researchers to rigorously test these hypotheses. Our objective is to empower the scientific community to move this compound from a molecule of potential to a tool with a well-understood biological function.

Deconstructing the Scaffold: Known Targets of the 3,4-Dihydroquinolin-2(1H)-one Core

The 3,4-dihydroquinolin-2(1H)-one core is recognized as a "privileged structure" in neuropharmacology, largely due to its ability to interact with key enzymes in the central nervous system (CNS).[1] Understanding these established targets provides the most logical starting point for investigating the potential activities of its 8-amino derivative.

Monoamine Oxidase (MAO)

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[1] These enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.

  • Causality of Action: Inhibition of MAO increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.

  • Research Implication: This established activity strongly suggests that 8-Amino-3,4-dihydroquinolin-2(1H)-one should be evaluated for MAO inhibitory potential. The position of the amino group could significantly influence binding affinity and isoform selectivity (MAO-A vs. MAO-B).

Kynurenine Aminotransferase II (KAT II)

The same privileged scaffold has also shown potent inhibitory activity against kynurenine aminotransferase II (KAT II).[1] KAT II is a key enzyme in the kynurenine pathway of tryptophan metabolism, responsible for the synthesis of kynurenic acid, a neuroactive compound implicated in cognitive function and schizophrenia.[1]

  • Causality of Action: Inhibition of KAT II modulates the levels of kynurenic acid in the brain, offering a potential therapeutic strategy for neurological and psychiatric disorders.[1]

  • Research Implication: The interaction of the 3,4-dihydroquinolin-2(1H)-one core with KAT II makes this enzyme another high-priority target for investigation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Recent studies have expanded the scope of this scaffold into oncology, with novel analogues of 3,4-dihydroquinolin-2(1H)-one demonstrating significant antiproliferative effects in glioblastoma cell lines through the inhibition of VEGFR2.[2]

  • Causality of Action: VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibiting this receptor can starve tumors of their blood supply.

  • Research Implication: This finding suggests a potential anti-cancer application for 8-Amino-3,4-dihydroquinolin-2(1H)-one, warranting its screening against VEGFR2 and other receptor tyrosine kinases.

Insights from the 8-Amino Group: The Redox-Active 8-Aminoquinolines

While the core of our topic compound is a dihydroquinolinone, the 8-amino substituent is the defining feature of the 8-aminoquinoline class of antimalarials, such as primaquine. It is crucial to note the structural difference: quinolines possess an aromatic bicyclic system, whereas dihydroquinolinones have a saturated carbon-carbon bond in the heterocyclic ring. Despite this, the mechanism of 8-aminoquinolines offers a compelling, hypothesis-generating parallel.

The prevailing hypothesis for the mechanism of action of primaquine involves a two-step biochemical relay:

  • Metabolic Activation: The parent compound is metabolized by host or parasite cytochrome P450 (CYP) enzymes into reactive intermediates.

  • Redox Cycling and Oxidative Stress: These metabolites then undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[3] This flood of ROS is highly toxic to the malaria parasite, disrupting cellular processes and leading to its death.

This established redox activity of the 8-aminoquinoline moiety raises a critical question: does the 8-amino group on the 3,4-dihydroquinolin-2(1H)-one scaffold also confer redox-cycling properties?

Hypothesized Mechanisms of Action for 8-Amino-3,4-dihydroquinolin-2(1H)-one

Based on the evidence from its constituent parts, we can formulate several testable hypotheses for the mechanism of action of 8-Amino-3,4-dihydroquinolin-2(1H)-one.

  • Hypothesis 1: Neuro-active Enzyme Inhibitor. The compound acts as an inhibitor of MAO and/or KAT II, driven by the 3,4-dihydroquinolin-2(1H)-one core. The 8-amino group would serve to modulate the potency and selectivity of this inhibition.

  • Hypothesis 2: Redox-Cycling Agent. The compound undergoes metabolic activation and/or redox cycling via its 8-amino group, leading to the generation of intracellular ROS. This could be the basis for potential antimicrobial or anticancer activity.

  • Hypothesis 3: Multi-Target Ligand. The compound exhibits a combination of activities, for example, inhibiting a primary enzyme target while also inducing a low level of oxidative stress, leading to a synergistic cellular effect.

  • Hypothesis 4: Kinase Inhibitor. Following the discovery of VEGFR2 inhibition by related scaffolds, the compound may function as an inhibitor of specific protein kinases involved in cellular signaling.[2]

The following sections provide the experimental frameworks required to systematically test these hypotheses.

Experimental Workflows for Mechanistic Elucidation

This section provides detailed, self-validating protocols for researchers to identify the molecular targets and signaling pathways of 8-Amino-3,4-dihydroquinolin-2(1H)-one.

Workflow for Target Identification and Validation

The first crucial step is to identify the direct molecular binding partners of the compound within the cell. This process, known as target deconvolution, is essential for moving beyond phenotypic observations to a concrete mechanism.

G cluster_0 Phenotypic Screening cluster_1 Target Deconvolution cluster_2 Target Validation Phenotype Observe Cellular Effect (e.g., cell death, differentiation) Affinity Affinity Chromatography (Compound immobilized on beads) Phenotype->Affinity Identify Binding Partners Proteomics Chemical Proteomics (e.g., TR-TPP, FITExP) Phenotype->Proteomics Identify Regulated Proteins Biochemical In Vitro Biochemical Assays (e.g., Enzyme Inhibition) Affinity->Biochemical Validate Direct Interaction Proteomics->Biochemical Validate Direct Interaction Cellular Cellular Target Engagement (e.g., CETSA) Biochemical->Cellular Confirm in Cellular Context G Compound 8-Amino-3,4-dihydroquinolin-2(1H)-one Cell Cellular System Compound->Cell ROS ROS Production Cell->ROS Induces? Stress Oxidative Stress Response (e.g., Nrf2 activation) ROS->Stress MAPK MAPK Pathway (p-ERK, p-JNK) ROS->MAPK Apoptosis Apoptosis (Caspase-3 Cleavage) Stress->Apoptosis MAPK->Apoptosis

Sources

Exploratory

The Ascendant Scaffold: 8-Amino-3,4-dihydroquinolin-2(1H)-one in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Unseen Potential of a Privileged Scaffold In the landscape of medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and safety profiles often leads us to revisit and re-examine existing chemical scaffolds. The 8-amino-3,4-dihydroquinolin-2(1H)-one core represents one such scaffold, a seemingly simple heterocyclic system that holds immense, yet not fully tapped, potential for the development of next-generation therapeutics. This guide, born from a synthesis of literature and practical insights, aims to provide a comprehensive technical overview of this promising scaffold. We will delve into its synthesis, explore its bioisosteric relationship with established pharmacophores, and illuminate its burgeoning role in the design of targeted therapies, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP). Our narrative will not merely present facts but will endeavor to explain the underlying chemical and biological principles that make this scaffold a compelling starting point for innovation in drug discovery.

I. The Strategic Value of the 8-Amino-3,4-dihydroquinolin-2(1H)-one Core

The 3,4-dihydroquinolin-2(1H)-one moiety is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] The introduction of an amino group at the 8-position introduces a critical vector for molecular recognition and allows for the facile introduction of diverse side chains, thereby enabling extensive exploration of the chemical space. This strategic placement of the amino group, in conjunction with the inherent properties of the dihydroquinolinone ring system, underpins the scaffold's versatility.

Physicochemical Properties: A Foundation for Drug-likeness

While extensive experimental data for the parent 8-amino-3,4-dihydroquinolin-2(1H)-one is not widely published, we can infer its key physicochemical properties from its constituent parts and related structures. The dihydroquinolinone core provides a rigid, bicyclic framework that can favorably orient substituents for optimal target engagement. The lactam functionality offers a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-stacking interactions. The 8-amino group, a key feature, not only serves as a synthetic handle but also significantly influences the molecule's polarity and basicity, which are critical parameters for pharmacokinetic properties such as solubility and membrane permeability.

PropertyPredicted/Inferred ValueSignificance in Drug Design
Molecular Weight ~176.2 g/mol Adheres to Lipinski's Rule of Five, favoring good oral bioavailability.
logP Moderately lipophilicBalanced lipophilicity is crucial for both target binding and favorable ADME properties.
Hydrogen Bond Donors/Acceptors Multiple sitesFacilitates interactions with biological targets and influences solubility.
Rotatable Bonds LowThe rigid structure reduces the entropic penalty upon binding to a target.
Bioisosteric Rationale: A Bridge to Established Pharmacophores

A key aspect of the 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold's appeal lies in its role as a bioisostere for other established pharmacophores, particularly in the context of PARP inhibitors. Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's physicochemical and pharmacological properties while retaining its biological activity.[2]

The lactam ring of the dihydroquinolinone can be considered a bioisosteric replacement for the phthalazinone core found in some first-generation PARP inhibitors like Olaparib. This substitution can alter the molecule's metabolic stability, solubility, and potential for off-target effects. The 8-amino group provides a crucial attachment point for side chains that can mimic the interactions of other key functional groups in known inhibitors, such as the carboxamide of Niraparib.

II. Synthesis of the Core Scaffold: A Practical Approach

Proposed Synthetic Pathway

The following diagram illustrates a logical synthetic route to the target scaffold.

Synthesis_Pathway A 2-Nitrophenol C 8-Nitro-3,4-dihydroquinolin-2(1H)-one A->C Friedel-Crafts Acylation/Cyclization B Acrylic Acid B->C D 8-Amino-3,4-dihydroquinolin-2(1H)-one C->D Nitro Group Reduction

Caption: Proposed synthesis of 8-amino-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a generalized procedure based on known reactions for similar substrates. Researchers should optimize the reaction conditions for their specific setup.

Step 1: Synthesis of 8-Nitro-3,4-dihydroquinolin-2(1H)-one

This step can be achieved through a Friedel-Crafts acylation of 2-nitrophenol with an acrylic acid derivative, followed by an intramolecular cyclization.

  • Materials: 2-Nitrophenol, acryloyl chloride (or acrylic acid with a dehydrating agent), a Lewis acid catalyst (e.g., AlCl₃), and a suitable solvent (e.g., dichloromethane, nitrobenzene).

  • Procedure:

    • To a cooled solution of 2-nitrophenol and the Lewis acid in the chosen solvent, slowly add acryloyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • The reaction mixture is then heated to effect intramolecular cyclization.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to the corresponding amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a common and effective method.

  • Materials: 8-Nitro-3,4-dihydroquinolin-2(1H)-one, a catalyst (e.g., 10% Pd/C), a hydrogen source (e.g., H₂ gas, ammonium formate), and a solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve the 8-nitro compound in the chosen solvent in a reaction vessel suitable for hydrogenation.

    • Add the catalyst to the solution.

    • If using H₂ gas, purge the vessel with an inert gas and then introduce hydrogen gas at a suitable pressure.

    • If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude 8-amino-3,4-dihydroquinolin-2(1H)-one, which can be purified by column chromatography or recrystallization.

III. The 8-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical players in the DNA damage response. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP for survival. This creates a synthetic lethal relationship, where inhibiting PARP leads to the selective death of cancer cells. The 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising framework for the design of novel and selective PARP inhibitors.

Mechanism of Action and the Role of the Scaffold

PARP inhibitors typically function by binding to the NAD⁺ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on damaged DNA. The 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold provides a rigid core that can be decorated with substituents to achieve high-affinity binding to the PARP active site.

The following diagram illustrates the key interactions of a hypothetical PARP inhibitor based on this scaffold.

PARP_Inhibition cluster_0 PARP Active Site cluster_1 Inhibitor Scaffold Gly Glycine Ser Serine Tyr Tyrosine Lactam Lactam Carbonyl Lactam->Gly H-bond Lactam->Ser H-bond Aromatic Aromatic Ring Aromatic->Tyr π-stacking SideChain 8-Amino Side Chain SideChain->Gly H-bond

Caption: Key interactions of a dihydroquinolinone-based PARP inhibitor.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

While specific SAR data for 8-amino-3,4-dihydroquinolin-2(1H)-one derivatives is emerging, we can extrapolate key principles from related lactam-based PARP inhibitors.

  • The Lactam Moiety: The lactam carbonyl is crucial for forming hydrogen bonds with key residues in the PARP active site, such as Gly863 and Ser904. Maintaining this functionality is generally essential for potent inhibition.

  • The 8-Amino Side Chain: This is the primary point for diversification. The nature of the substituent on the amino group can significantly impact potency and selectivity.

    • Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl or heteroaromatic rings can lead to additional π-stacking or hydrogen bonding interactions within the active site.

    • Linker Length and Flexibility: The linker connecting the 8-amino group to a terminal functionality can influence the overall binding mode and potency.

  • Substitutions on the Aromatic Ring: Modifications to the benzene ring of the dihydroquinolinone core can be used to fine-tune physicochemical properties and explore additional binding pockets.

Bioassay Protocols for Evaluating PARP Inhibitors

The evaluation of novel PARP inhibitors involves a cascade of in vitro and cell-based assays.

1. In Vitro Enzymatic Assays:

  • Principle: These assays directly measure the enzymatic activity of purified PARP-1 in the presence of varying concentrations of the inhibitor.

  • Common Formats:

    • ELISA-based assays: Detect the formation of poly(ADP-ribose) chains on a substrate (e.g., histones) using a specific antibody.

    • Fluorescence-based assays: Utilize a fluorescently labeled NAD⁺ analogue or a coupled enzymatic reaction to monitor PARP activity.

  • Key Parameters Determined: IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Cell-Based Assays:

  • Principle: These assays assess the ability of the inhibitor to modulate PARP activity within a cellular context and induce synthetic lethality in cancer cells.

  • Common Formats:

    • Cell Viability/Cytotoxicity Assays: Measure the effect of the inhibitor on the proliferation and survival of cancer cell lines, particularly those with BRCA mutations (e.g., MDA-MB-436). Standard methods include MTT, MTS, or CellTiter-Glo assays.

    • PARP Trapping Assays: Quantify the amount of PARP enzyme that becomes trapped on chromatin following inhibitor treatment. This can be assessed by techniques such as immunofluorescence or cellular fractionation followed by Western blotting.

    • DNA Damage Response Assays: Evaluate the downstream consequences of PARP inhibition, such as the formation of γH2AX foci (a marker of DNA double-strand breaks) by immunofluorescence microscopy.

IV. Future Perspectives and Conclusion

The 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold stands at a promising intersection of synthetic accessibility, favorable physicochemical properties, and significant biological potential. Its application in the development of PARP inhibitors is a particularly exciting frontier, offering the prospect of novel anticancer agents with improved therapeutic indices. The key to unlocking the full potential of this scaffold lies in a systematic exploration of its structure-activity relationships, guided by a deep understanding of its interactions with biological targets.

As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and adaptable chemical scaffolds will only intensify. The 8-amino-3,4-dihydroquinolin-2(1H)-one core, with its inherent modularity and strategic placement of key functional groups, is well-positioned to be a valuable tool in the medicinal chemist's arsenal for years to come. This guide has aimed to provide a solid foundation for researchers and drug development professionals to embark on their own investigations into this compelling area of medicinal chemistry. The path forward is one of meticulous synthesis, rigorous biological evaluation, and ultimately, the potential for transformative therapeutic innovation.

References

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  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Available from: [Link].

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. National Institutes of Health. Available from: [Link].

  • Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. National Institutes of Health. Available from: [Link].

  • An investigation of the analytical properties of 8-aminoquinoline. ResearchGate. Available from: [Link].

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  • Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. PubMed. Available from: [Link].

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  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers. Available from: [Link].

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  • SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. YouTube. Available from: [Link].

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Institutes of Health. Available from: [Link].

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available from: [Link].

  • 8-hydroxyquinoline and synthetic method thereof. Google Patents.
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  • PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic. Available from: [Link].

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  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available from: [Link].

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Available from: [Link].

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. Available from: [Link].

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. PubMed. Available from: [Link].

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. Available from: [Link].

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Protocols & Analytical Methods

Method

Application Note & Protocols: A Framework for Characterizing 8-Amino-3,4-dihydroquinolin-2(1H)-one and its Analogs

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: The discovery of novel chemical entities is the starting point for therapeutic innovation.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

The discovery of novel chemical entities is the starting point for therapeutic innovation. The compound 8-Amino-3,4-dihydroquinolin-2(1H)-one represents such a starting point—a scaffold with potential, yet uncharacterized, biological activity. This guide is structured not as a rigid protocol for a known interaction, but as a comprehensive strategic framework. It details the logical progression from hypothesizing a biological target to validating its activity in a physiologically relevant context. We will use the Poly (ADP-ribose) Polymerase (PARP) family of enzymes as a plausible and illustrative target class, based on the prevalence of similar nitrogen-containing heterocyclic scaffolds in known PARP inhibitors.[1] This document will empower you to design, execute, and interpret a suite of assays to thoroughly characterize this and other novel molecules.

Part 1: Target Hypothesis and Primary Assay Development

Expertise & Experience: The Rationale for Target Selection

The 3,4-dihydroquinolin-2(1H)-one core is a "privileged scaffold," appearing in compounds targeting a range of biological entities, including tubulin and various enzymes.[2][3][4][5] The PARP enzyme family, crucial for DNA repair and cellular processes, is a compelling hypothetical target.[6] PARP inhibitors have emerged as critical agents in cancer therapy, making the identification of new inhibitor scaffolds a high-priority research area.[7][8] Our initial strategy, therefore, is to screen 8-Amino-3,4-dihydroquinolin-2(1H)-one against a key member of this family, PARP1.

Primary Screening: Homogeneous Fluorescence Polarization (FP) Assay

For initial high-throughput screening (HTS), a homogeneous (no-wash) assay is ideal for its speed and simplicity.[9] A fluorescence polarization (FP) assay is an excellent choice.[10][11] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12] In our proposed PARP1 assay, a fluorescently labeled NAD+ analog (the substrate) will tumble rapidly in solution, yielding a low FP signal. When PARP1 incorporates this analog into a growing poly(ADP-ribose) chain on a histone substrate, the fluorophore's movement is constrained, resulting in a high FP signal. A competitive inhibitor will prevent this incorporation, keeping the FP signal low.

Protocol 1: PARP1 Inhibition Screening using Fluorescence Polarization

This protocol is designed for a 384-well microplate format and is adaptable for automation.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimized for PARP1 activity (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).
  • PARP1 Enzyme: Dilute recombinant human PARP1 enzyme in Assay Buffer to a final working concentration (e.g., 2 nM). This should be empirically determined during assay development.[13]
  • Substrate Mix: Prepare a mix containing sheared salmon sperm DNA (as an activator), histone H1 protein (as an acceptor), and a fluorescently-labeled NAD+ analog in Assay Buffer.
  • Test Compound: Prepare a serial dilution of 8-Amino-3,4-dihydroquinolin-2(1H)-one in 100% DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
  • Controls: Prepare a known PARP inhibitor (e.g., Olaparib) as a positive control and Assay Buffer with DMSO as a negative (no inhibition) control.

2. Assay Procedure:

  • Add 5 µL of the test compound, positive control, or negative control to the appropriate wells of a 384-well plate.
  • Add 10 µL of the PARP1 enzyme solution to all wells.[14]
  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[14]
  • Initiate the enzymatic reaction by adding 10 µL of the Substrate Mix to all wells.[15]
  • Incubate the plate for 60 minutes at 30°C, protected from light.
  • Read the plate on a microplate reader equipped for fluorescence polarization.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Hit Confirmation with an Orthogonal Assay

Trustworthiness: The Imperative of Orthogonal Validation

A "hit" from a primary screen is merely a starting point. Assay-specific artifacts and compound interference (e.g., fluorescence quenching) can produce false positives.[16] To build confidence in our results, we must validate the hit using an orthogonal assay—one that measures the same biological endpoint but uses a different detection technology.[17][18] This self-validating approach is a cornerstone of robust drug discovery.[19]

Secondary Assay: Chemiluminescent PARP Activity Assay

A chemiluminescent assay offers a distinct detection modality. Several commercial kits measure PARP activity by quantifying the incorporation of biotinylated NAD+ onto histone proteins coated on a plate. The incorporated biotin is then detected with streptavidin-horseradish peroxidase (HRP), which generates a light signal upon addition of a chemiluminescent substrate. An inhibitor will reduce the amount of incorporated biotin, leading to a decreased signal.

Protocol 2: PARP1 Inhibition Confirmation (Chemiluminescent)

1. Reagent Preparation:

  • Follow the manufacturer's instructions for a commercial PARP1 chemiluminescent assay kit.
  • Prepare serial dilutions of the hit compound (and controls) as described in Protocol 1.

2. Assay Procedure:

  • Add diluted compounds and controls to the wells of the provided histone-coated 96-well plate.
  • Add PARP1 enzyme and activated DNA to each well.
  • Initiate the reaction by adding a solution containing biotinylated NAD+.
  • Incubate for 60 minutes at room temperature.
  • Wash the plate multiple times with the provided wash buffer to remove unincorporated reagents.
  • Add Streptavidin-HRP and incubate for 60 minutes.
  • Wash the plate again to remove unbound Streptavidin-HRP.
  • Add the chemiluminescent substrate and immediately read the luminescence on a microplate reader.[20]

3. Data Interpretation:

  • Calculate the IC50 value as described previously.
  • A comparable IC50 value between the FP and chemiluminescent assays significantly increases the confidence that 8-Amino-3,4-dihydroquinolin-2(1H)-one is a true inhibitor of PARP1.[17]

Workflow for Hit Identification and Validation

G cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Outcome Compound Compound Library (incl. 8-Amino-3,4-dihydroquinolin-2(1H)-one) PrimaryAssay Protocol 1: Fluorescence Polarization Assay Compound->PrimaryAssay OrthogonalAssay Protocol 2: Chemiluminescent Assay PrimaryAssay->OrthogonalAssay Initial Hits Decision IC50 Consistent? OrthogonalAssay->Decision ValidatedHit Validated Hit Decision->ValidatedHit Yes FalsePositive Discard: False Positive Decision->FalsePositive No

Caption: Workflow for identifying and validating initial hits.

Part 3: Elucidating the Mechanism of Action (MoA)

Expertise & Experience: Beyond Inhibition to Understanding "How"

Confirming that a compound inhibits an enzyme is not enough. We need to understand its mechanism of inhibition. Is it competing with the natural substrate (NAD+)? This has profound implications for its therapeutic potential. Enzyme kinetics studies are the classical and most definitive way to answer this question.[21] By measuring the reaction rate at various substrate and inhibitor concentrations, we can determine the inhibition modality (e.g., competitive, non-competitive, uncompetitive).[22]

Protocol 3: Enzyme Kinetic Studies

1. Experimental Setup:

  • Use the chemiluminescent assay format from Protocol 2 due to its lower potential for optical interference compared to fluorescence-based methods.
  • Prepare a matrix of reaction conditions in a 96-well plate.
  • Rows: Vary the concentration of the substrate (NAD+) from well below to well above its Michaelis-Menten constant (Km). A typical range might be 0.1x Km to 10x Km.
  • Columns: Include several fixed concentrations of the inhibitor (8-Amino-3,4-dihydroquinolin-2(1H)-one), including a zero-inhibitor control. Typical concentrations might be 0.5x, 1x, and 2x its IC50 value.

2. Assay Procedure:

  • Set up the reactions as described in Protocol 2, using the matrix of substrate and inhibitor concentrations.
  • Measure the initial reaction velocity (rate of product formation) for each condition. This may require taking multiple readings over a short time course to ensure the reaction is in the linear range.
  • Record the rate data for each substrate/inhibitor combination.

3. Data Analysis and Visualization:

  • Plot the reaction rate versus substrate concentration for each inhibitor concentration.
  • For a more precise determination of kinetic parameters, transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[21][22]
  • Interpretation:
  • Competitive Inhibition: Lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases).
  • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
  • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

Data Presentation: Enzyme Kinetics Parameters

Inhibitor Conc.Vmax (app) (RLU/min)Km (app) (µM)Inhibition Type
0 µM50,00010-
1 µM50,00025Competitive
2 µM50,00040Competitive
Sample Data

Part 4: Assessing Target Engagement in a Cellular Context

Authoritative Grounding: From Test Tube to Living Cell

A compound that works on a purified enzyme may fail in a cellular environment due to poor permeability, rapid metabolism, or efflux. Therefore, demonstrating that the compound can engage its target within a living cell is a critical step.[23] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in an intact cellular milieu.[24][25][26] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[25]

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

1. Cell Culture and Compound Treatment:

  • Culture a relevant cell line (e.g., a human cancer cell line with high PARP1 expression) to ~80% confluency.
  • Treat the cells with either vehicle (DMSO) or varying concentrations of 8-Amino-3,4-dihydroquinolin-2(1H)-one for 2 hours at 37°C.[24]

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[24]

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.[24]
  • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.[25]
  • Collect the supernatant containing the soluble proteins.

4. Detection:

  • Quantify the amount of soluble PARP1 remaining at each temperature using a standard protein detection method like Western Blot or an ELISA.
  • Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for PARP1.
  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
  • Quantify the band intensity using densitometry.

5. Data Analysis:

  • For each treatment group (vehicle vs. compound), plot the percentage of soluble PARP1 remaining against the temperature.
  • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating thermal stabilization.

Hypothetical PARP1 Signaling and Assay Logic

G cluster_pathway Cellular DNA Damage Response cluster_assay CETSA® Principle DNA_Damage DNA Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes Binding Compound Binds to PARP1 PARP1->Binding Target NAD NAD+ NAD->PARP1 substrate Repair DNA Repair Proteins Recruited PAR->Repair signals for Compound 8-Amino-3,4-dihydroquinolin-2(1H)-one Compound->Binding PARP1_assay PARP1 Heat Heat Applied Stabilization PARP1 is Stabilized Heat->Stabilization Denaturation Denaturation is Resisted Stabilization->Denaturation PARP1_assay->Heat

Caption: DNA damage pathway and the principle of CETSA®.

Conclusion

This application note provides a robust, multi-step framework for the initial characterization of a novel compound, 8-Amino-3,4-dihydroquinolin-2(1H)-one. By progressing logically from a well-reasoned target hypothesis through primary screening, orthogonal validation, mechanistic studies, and finally to cellular target engagement, researchers can build a comprehensive and trustworthy data package. This systematic approach not only validates the activity of a single molecule but also establishes a reliable platform for screening analogs and driving a successful hit-to-lead campaign.

References

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays . BellBrook Labs. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . National Center for Biotechnology Information. [Link]

  • Fluorescence polarization immunoassay . Wikipedia. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research . BellBrook Labs. [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics . TeachMe Physiology. [Link]

  • Pharmacology of 8-aminoquinolines . National Center for Biotechnology Information. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs . MDPI. [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H)-ones as Novel Tubulin Inhibitors . PubMed. [Link]

  • PARP assay for inhibitors . BMG LABTECH. [Link]

  • Orthogonal Assay Service . Creative Biolabs. [Link]

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions . MDPI. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) . BPS Bioscience. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals . Taylor & Francis Online. [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H)-ones as Novel Tubulin Inhibitors . ResearchGate. [Link]

  • PARP Assays . Amsbio. [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples . Pharmaguideline. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde . ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

  • From gene to validated and qualified hits . AXXAM. [Link]

  • Fluorescence polarization immunoassay: detection of antibody to Brucella abortus . PubMed. [Link]

  • (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals . ResearchGate. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans . RSC Publishing. [Link]

  • Poly Adp Ribose Polymerase 1 . Massive Bio. [Link]

  • PARP . Assay-Protocol. [Link]

  • Fluorescence Polarization Assays . YouTube. [Link]

  • Basics of enzyme kinetics graphs . Khan Academy. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems . BioProcess International. [Link]

  • Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2 . National Center for Biotechnology Information. [Link]

  • 8-Amino quinolines . Pharmacy 180. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans . National Center for Biotechnology Information. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns . National Center for Biotechnology Information. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • of HTS campaign and hit validation by orthogonal biophysical... . ResearchGate. [Link]

  • Best practice in bioassay development . BioTechniques. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities . ResearchGate. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity . MDPI. [Link]

  • Michaelis–Menten kinetics . Wikipedia. [Link]

  • Enzolution PARP1 Assay System . BellBrook Labs. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Publications. [Link]

  • Kinetics - Control Of Enzyme Activity - MCAT Content . Jack Westin. [Link]

  • Poly (ADP-ribose) polymerase inhibitors in cancer therapy . National Center for Biotechnology Information. [Link]

  • Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules . ResearchGate. [Link]

  • Fluorescence polarization immunoassay – Knowledge and References . Taylor & Francis. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery . YouTube. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields.

Overview of the Synthesis

The most common and reliable method for synthesizing 8-Amino-3,4-dihydroquinolin-2(1H)-one is through the catalytic hydrogenation of its nitro precursor, 8-Nitro-3,4-dihydroquinolin-2(1H)-one. This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[1][2][3]

The general reaction scheme is as follows:

Troubleshooting_Guide start Problem Encountered incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products low_yield Low Yield start->low_yield catalyst_inactive Inactive Catalyst incomplete_reaction->catalyst_inactive insufficient_h2 Insufficient Hydrogen incomplete_reaction->insufficient_h2 poor_solubility Poor Solubility incomplete_reaction->poor_solubility over_reduction Over-reduction side_products->over_reduction dehalogenation Dehalogenation (if applicable) side_products->dehalogenation product_loss_workup Product Loss During Work-up low_yield->product_loss_workup adsorption_catalyst Adsorption to Catalyst low_yield->adsorption_catalyst

Sources

Optimization

Technical Support Center: Crystallization of 8-Amino-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the crystallization of 8-Amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 8-Amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve high-purity crystalline material efficiently and consistently.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of 8-Amino-3,4-dihydroquinolin-2(1H)-one?

A good starting point for recrystallization is a solvent or solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2][3] For 8-Amino-3,4-dihydroquinolin-2(1H)-one, which possesses both a polar lactam ring and an aromatic amine group, a mixture of a polar and a non-polar solvent is often effective.

A recommended starting system, based on protocols for similar dihydroquinolinone derivatives, is a mixture of ethanol and n-hexane .[4] Ethanol is a polar solvent that should readily dissolve the compound when heated, while n-hexane acts as an anti-solvent to induce crystallization upon cooling.

Initial Protocol:

  • Dissolve the crude 8-Amino-3,4-dihydroquinolin-2(1H)-one in a minimal amount of hot ethanol.

  • Once fully dissolved, slowly add n-hexane dropwise at an elevated temperature until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, consider placing the solution in a refrigerator or freezer to further decrease solubility.

  • Collect the crystals by filtration and wash with a cold ethanol/n-hexane mixture.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree or if the cooling rate is too fast.

Troubleshooting Steps:

  • Reduce the cooling rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.

  • Add more solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture, reheat until the oil dissolves, and then cool slowly.

  • Change the solvent system: The polarity of your solvent system may not be optimal. Try a different solvent or adjust the ratio of your co-solvents. For instance, if using an ethanol/hexane system, try increasing the proportion of ethanol.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.[2]

Q3: I am getting very low recovery of my crystalline product. What are the likely causes?

Low yield is a common issue in crystallization. Several factors could be at play:

  • Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound may remain in the mother liquor even at low temperatures.[5] To check this, you can try to evaporate a small amount of the mother liquor to see if a significant amount of solid remains.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: The solvent might be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent system.

  • Impurity effects: Some impurities can inhibit crystal growth or increase the solubility of your compound.[6]

Q4: Is 8-Amino-3,4-dihydroquinolin-2(1H)-one known to exhibit polymorphism?

While there is no specific study found on the polymorphism of 8-Amino-3,4-dihydroquinolin-2(1H)-one, it is a phenomenon to be aware of with this class of molecules. A related compound, 8-hydroxyquinolin-2(1H)-one, has been shown to exhibit polymorphism.[7] Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability.

It is crucial to maintain consistent crystallization conditions (solvent, cooling rate, temperature) to ensure the formation of the desired polymorph. If you observe variability in the physical properties of your crystallized material, polymorphism should be investigated.

Troubleshooting Guide: Deeper Dive

This section provides more in-depth solutions to persistent crystallization challenges.

Problem 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling and scratching, it is likely not sufficiently supersaturated.

Workflow for Inducing Crystallization:

Caption: Decision workflow for inducing crystallization.

Detailed Steps:

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for further crystal growth.[2]

  • Concentrate the Solution: If seeding is not possible or ineffective, your solution is likely too dilute. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.

  • Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then add a drop or two of the original solvent to clarify before allowing it to stand.

Problem 2: Impurities are Co-crystallizing with the Product

If your final product is not pure despite crystallization, impurities may be getting trapped in the crystal lattice.

Strategies to Enhance Purity:

  • Slow Down Crystallization: Rapid crystal growth is more likely to trap impurities.[5] Use a slower cooling rate and avoid flash-cooling in a very cold bath.

  • Charcoal Treatment: If your impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Multiple Recrystallizations: A single crystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can significantly improve purity.

Impact of Impurities on Crystal Growth:

Impurity_Effects Impurity Impurity Crystal_Surface Crystal_Surface Impurity->Crystal_Surface Adsorption Nucleation Nucleation Crystal_Surface->Nucleation Inhibits Growth_Rate Growth_Rate Crystal_Surface->Growth_Rate Reduces Final_Purity Final_Purity Nucleation->Final_Purity Affects Growth_Rate->Final_Purity Affects

Caption: How impurities can disrupt the crystallization process.

Impurities can adsorb onto the growing crystal faces, which can block further addition of the desired molecules, thereby inhibiting both nucleation and overall growth rate.[6][8] This can lead to smaller crystals and lower purity.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound when hot but not when cold. The following table provides a list of common laboratory solvents, ordered by polarity, that can be tested for the crystallization of 8-Amino-3,4-dihydroquinolin-2(1H)-one.

SolventBoiling Point (°C)PolarityComments
Water100HighMay be suitable for salt forms of the compound.
Methanol65HighGood starting point for polar compounds.
Ethanol78HighA common and effective solvent for many organic compounds.[9]
Acetone56MediumGood solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumOften used in combination with non-polar solvents.
Dichloromethane40MediumLow boiling point, use with care.
Toluene111LowHigh boiling point can be difficult to remove.
n-Hexane69LowTypically used as an anti-solvent.

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.

  • For the solvents that did not dissolve the compound, gently heat the test tubes in a water bath.

  • A suitable solvent will dissolve the compound completely at an elevated temperature.

  • Allow the test tubes with dissolved compound to cool to room temperature and then in an ice bath.

  • The best solvent will be the one that yields a good quantity of crystals upon cooling.[10]

References

  • Chem-Impex. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Hertfordshire Agriculture & Environment Research Unit. (n.d.). 8-hydroxyquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(21), 5087. [Link]

  • Maryellen Nerz-Stormes. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

  • PubMed. (2020). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic Chemistry, 105, 104428. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved from [Link]

  • ResearchGate. (2025). Polymorphism in 8-hydroxyquinolin-2(1 H)-one by X-ray crystallography, solid-state NMR and DFT calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering. [Link]

  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • PubMed. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]

  • ResearchGate. (2025). Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. Retrieved from [Link]

  • PubMed. (2020). Association between 8 P-glycoprotein (MDR1/ABCB1) gene polymorphisms and antipsychotic drug-induced hyperprolactinaemia. British Journal of Clinical Pharmacology, 86(8), 1575-1584. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Chemistry Academy. (2022, May 23). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(2), 257-267. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(21), 5087. [Link]

  • Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. [Link]

  • Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this important molecule, with a focus on minimizing by-product formation and maximizing yield and purity.

I. Overview of Synthetic Strategies and Potential Pitfalls

The most prevalent synthetic route to 8-Amino-3,4-dihydroquinolin-2(1H)-one involves a two-step process:

  • Nitration: Introduction of a nitro group at the 8-position of a suitable precursor.

  • Reduction: Conversion of the 8-nitro group to the desired 8-amino functionality.

While seemingly straightforward, each step presents unique challenges that can lead to the formation of undesirable by-products. This guide will dissect these challenges and provide practical, evidence-based solutions.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during your synthesis, providing explanations for the underlying causes and actionable steps for resolution.

Problem 1: Low Yield and Multiple By-products During the Synthesis of the 8-Nitro Precursor

Question: I am attempting to synthesize 8-nitro-3,4-dihydroquinolin-2(1H)-one and my reaction is yielding a complex mixture with a low yield of the desired product. What are the likely causes and how can I optimize this step?

Answer:

The synthesis of the 8-nitro precursor, often achieved through nitration of a suitable quinolinone derivative, is susceptible to several side reactions. The primary culprits are typically related to the reaction conditions and the stability of the starting material.

Common Causes and Solutions:

Cause Explanation Recommended Solution
Over-nitration The aromatic ring of the quinolinone system is activated, making it susceptible to the introduction of multiple nitro groups.Carefully control the stoichiometry of the nitrating agent (e.g., nitric acid). A slow, dropwise addition at low temperatures (0-5 °C) is crucial.
Oxidation of the Dihydroquinolinone Ring The dihydroquinolinone ring can be sensitive to strong oxidizing conditions, leading to the formation of quinolinone or other oxidized by-products.Use a milder nitrating agent if possible. A mixture of nitric acid and sulfuric acid is standard, but the concentration and ratio should be optimized.
Side reactions due to elevated temperatures Higher temperatures can promote the formation of various undesired side products and decomposition.Maintain strict temperature control throughout the reaction. An ice bath is essential.

Experimental Protocol: Synthesis of 8-Nitro-3,4-dihydroquinolin-2(1H)-one

  • To a stirred solution of 3,4-dihydroquinolin-2(1H)-one in concentrated sulfuric acid, cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for the recommended time (monitor by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Problem 2: Incomplete Reduction of the 8-Nitro Group

Question: During the reduction of 8-nitro-3,4-dihydroquinolin-2(1H)-one to the 8-amino derivative, I am observing by-products that suggest the reduction is not going to completion. How can I drive the reaction to the desired product?

Answer:

Incomplete reduction of an aromatic nitro group is a common issue that leads to the formation of intermediates such as nitroso and hydroxylamine compounds. These intermediates can also react with each other or the starting material to form dimeric by-products like azo and azoxy compounds.

Common Causes and Solutions:

Cause Explanation Recommended Solution
Insufficient Reducing Agent The stoichiometry of the reducing agent may be inadequate for the complete conversion of the nitro group.Increase the molar equivalents of the reducing agent. For catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst loading. For metal-based reductions (e.g., Fe/NH4Cl), use a significant excess of the metal.
Deactivated Catalyst The catalyst (e.g., Pd/C, Raney Nickel) can become poisoned by impurities in the starting material or solvent, or by the reaction by-products themselves.Ensure high purity of the starting material and solvents. If catalyst poisoning is suspected, a fresh batch of catalyst should be used. In some cases, adding a catalyst scavenger may be beneficial.
Suboptimal Reaction Conditions Reaction temperature, pressure (for hydrogenation), and reaction time can all impact the efficiency of the reduction.For catalytic hydrogenation, increasing the hydrogen pressure and/or temperature can improve the rate and completeness of the reaction. For other methods, extending the reaction time may be necessary. Monitor the reaction progress by TLC.

Visualizing the Reduction Pathway and By-products:

Caption: Pathway of nitro group reduction and formation of by-products.

Problem 3: Over-reduction of the Quinolinone Ring

Question: My desired product, 8-Amino-3,4-dihydroquinolin-2(1H)-one, appears to be undergoing further reduction, leading to a loss of the lactam carbonyl or saturation of the aromatic ring. How can I prevent this?

Answer:

Over-reduction is a significant challenge, particularly with powerful reducing systems like catalytic hydrogenation at high pressures and temperatures. The lactam carbonyl and the aromatic ring can be susceptible to reduction under harsh conditions.

Common Causes and Solutions:

Cause Explanation Recommended Solution
Harsh Hydrogenation Conditions High hydrogen pressure, elevated temperatures, and highly active catalysts can lead to the reduction of the lactam and/or the aromatic ring.Optimize the hydrogenation conditions. Start with lower pressure (e.g., 50 psi) and room temperature. If the reaction is sluggish, incrementally increase the pressure and temperature.
Non-selective Reducing Agent Some reducing agents are too powerful and lack the necessary chemoselectivity to reduce the nitro group in the presence of other reducible functional groups.Consider alternative, more chemoselective reducing agents. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate with a suitable catalyst (e.g., Pd/C) is often a milder and more selective method.[1] Reductions using metals in acidic media, such as iron in acetic acid, can also be effective.[2]

Visualizing Selective vs. Non-Selective Reduction:

Start 8-Nitro-dihydroquinolinone Selective Selective Reduction (e.g., Fe/AcOH, Transfer Hydrogenation) Start->Selective Harsh Harsh Reduction (e.g., High Pressure H2/Pd-C) Start->Harsh Product 8-Amino-dihydroquinolinone Selective->Product Harsh->Product OverReduced Over-reduced By-products Harsh->OverReduced

Caption: Comparison of selective and harsh reduction conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final 8-Amino-3,4-dihydroquinolin-2(1H)-one product?

A1: Purification can often be achieved through recrystallization.[3] Due to the presence of both a basic amino group and a lactam, the solubility can be pH-dependent. Experiment with a range of solvent systems. A common starting point is a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often effective.

Q2: Are there alternative synthetic routes that avoid the use of a nitro precursor?

A2: Yes, alternative routes exist, though they may present their own challenges. One potential strategy involves the cyclization of a suitably substituted aniline derivative. For instance, a reaction sequence starting from a protected 2,6-diaminobenzene derivative could be envisioned, though this would likely involve more steps. Another approach could be a domino reaction involving a substituted aniline and a suitable three-carbon synthon.[2]

Q3: How can I effectively monitor the progress of the reduction reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material (8-nitro-3,4-dihydroquinolin-2(1H)-one) and the product (8-Amino-3,4-dihydroquinolin-2(1H)-one). The starting material is significantly less polar than the product. Staining with a UV lamp will show the disappearance of the starting material and the appearance of the product. Additionally, a ninhydrin stain can be used to specifically visualize the primary amine product.

Q4: My final product is colored. Is this normal, and how can I decolorize it?

A4: A slight coloration is not uncommon for aromatic amines, which can be susceptible to air oxidation. If the color is significant, it may indicate the presence of colored by-products, such as azo compounds. Treatment of a solution of your product with a small amount of activated carbon followed by filtration can often remove colored impurities. However, be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.

IV. References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4099. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). Molecules, 26(23), 7296. [Link]

  • Process for production of 8-NHR quinolines. (1979). U.S. Patent No. 4,167,638.

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4099. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of this important heterocyclic compound.

Introduction

8-Amino-3,4-dihydroquinolin-2(1H)-one is a key building block in medicinal chemistry, notably as a precursor for various pharmacologically active molecules. Scaling up its synthesis from the bench to pilot or production scale introduces challenges that require careful consideration of reaction conditions, safety, and purification. This guide is structured to address these challenges directly, providing practical, field-tested solutions to ensure a robust and scalable synthetic process.

The most common and scalable synthetic route proceeds in two main stages:

  • Electrophilic Nitration: Formation of 8-nitro-3,4-dihydroquinolin-2(1H)-one from 3,4-dihydroquinolin-2(1H)-one.

  • Catalytic Reduction: Reduction of the nitro intermediate to the target 8-amino-3,4-dihydroquinolin-2(1H)-one.

This guide will focus on troubleshooting these critical steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Amino-3,4-dihydroquinolin-2(1H)-one? The most widely adopted route involves the nitration of 3,4-dihydroquinolin-2(1H)-one to form 8-nitro-3,4-dihydroquinolin-2(1H)-one, followed by the reduction of the nitro group. This two-step process is generally efficient and utilizes readily available starting materials.

Q2: Why is regioselectivity a concern during the nitration step? The quinolinone ring system has multiple positions susceptible to electrophilic attack. Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), the reaction can yield a mixture of isomers, primarily the 6-nitro and the desired 8-nitro products.[1] Controlling the reaction conditions is paramount to favor the formation of the 8-nitro isomer.

Q3: What are the primary safety concerns when scaling up this synthesis? The two main areas of concern are:

  • Nitration: This step is highly exothermic. On a large scale, inefficient heat removal can lead to a thermal runaway, causing a dangerous increase in temperature and pressure, and potentially leading to the formation of undesirable, unstable byproducts.

  • Catalytic Hydrogenation: The use of hydrogen gas with a pyrophoric catalyst like Palladium on carbon (Pd/C) presents a significant fire and explosion risk if not handled properly.

Q4: How can I monitor the progress of the nitro reduction? Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The nitro-intermediate is typically a yellow solid and UV active, while the amino product has a different polarity and may require a different stain for visualization if not UV active. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide: Step 1 - Nitration of 3,4-dihydroquinolin-2(1H)-one

Problem 1: Low Yield and/or Poor Regioselectivity (Contamination with 6-nitro isomer)
  • Possible Causes:

    • Incorrect Reaction Temperature: Temperature significantly influences the ratio of 8-nitro to 6-nitro isomers.

    • Suboptimal Acid Mixture: The concentration and ratio of sulfuric acid to nitric acid are critical for controlling the nitronium ion (NO₂⁺) concentration and reaction rate.

    • Inefficient Mixing: In large vessels, poor agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

  • Suggested Solutions:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, throughout the addition of the nitrating mixture. Use a jacketed reactor with a reliable chilling system for scale-up.

    • Controlled Reagent Addition: Add the nitrating agent (or the substrate) slowly and sub-surface to ensure rapid dispersion and prevent localized temperature spikes.

    • Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous mixture.

    • Purification Strategy: If a mixture of isomers is unavoidable, they can often be separated by fractional crystallization or column chromatography. A detailed NMR study is essential to unequivocally characterize the isomers.[1]

Workflow for Optimizing Nitration Regioselectivity

G cluster_0 Nitration Troubleshooting start Low Yield / Poor Selectivity temp_check Is Temperature below 5°C? start->temp_check temp_check->start No (Implement better cooling) addition_check Is addition slow & controlled? temp_check->addition_check Yes addition_check->start No (Slow down addition rate) mixing_check Is mixing efficient? addition_check->mixing_check Yes mixing_check->start No (Improve agitation) purify Implement Fractional Crystallization mixing_check->purify Yes success Desired 8-Nitro Isomer purify->success

Caption: Decision tree for troubleshooting the nitration step.

Troubleshooting Guide: Step 2 - Reduction of 8-Nitro-3,4-dihydroquinolin-2(1H)-one

The reduction of an aromatic nitro group is a common transformation, but challenges can arise, especially during scale-up. Catalytic transfer hydrogenation or high-pressure hydrogenation are standard methods.[2]

Problem 2: Incomplete or Stalled Reaction
  • Possible Causes:

    • Catalyst Deactivation/Poisoning: The catalyst (e.g., Pd/C) can be poisoned by impurities such as sulfur or halide compounds carried over from previous steps. The catalyst may also be old or improperly handled, leading to low activity.

    • Insufficient Hydrogen: On a larger scale, ensuring adequate hydrogen delivery to the catalyst surface can be challenging. This could be due to low pressure, poor gas dispersion, or a leak in the system.

    • Poor Substrate Solubility: The nitro-compound may have limited solubility in the chosen solvent, reducing its contact with the catalyst.

  • Suggested Solutions:

    • Catalyst Management:

      • Use a fresh, high-quality catalyst from a reputable supplier.

      • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen to prevent premature oxidation of the catalyst.

      • Ensure the starting material is free from potential catalyst poisons. An activated carbon wash of the starting material solution can sometimes help.

    • Optimize Hydrogen Delivery:

      • Ensure the hydrogenation reactor is properly sealed and pressure-tested.

      • Increase hydrogen pressure within safe operational limits of the equipment.

      • Use a gas-inducing impeller to improve gas-liquid mass transfer.

    • Solvent Selection:

      • Choose a solvent system where the starting material is reasonably soluble. Common choices include ethanol, methanol, ethyl acetate, or mixtures including THF. A co-solvent may be necessary to improve solubility.

Problem 3: Formation of Side Products / Low Yield
  • Possible Causes:

    • Over-reduction: While less common for the quinolinone ring, aggressive conditions could potentially lead to saturation of the aromatic ring.

    • Formation of Azo/Azoxy Intermediates: Incomplete reduction can sometimes lead to the accumulation of dimeric intermediates, especially if the reaction stalls or hydrogen concentration is low.

    • Mechanical Catalyst Loss: During filtration, fine catalyst particles can pass through the filter medium, leading to product contamination and apparent yield loss.

  • Suggested Solutions:

    • Reaction Condition Optimization:

      • Catalyst Loading: Use an appropriate catalyst loading, typically 1-5 mol%. Excessive catalyst can sometimes promote side reactions.

      • Temperature and Pressure: Start with milder conditions (e.g., room temperature, 50 psi H₂) and gradually increase if the reaction is slow.

    • Filtration and Work-up:

      • Use a filtration aid like Celite® to ensure all catalyst is removed. Be aware that the product can sometimes adsorb to the Celite, so a thorough wash with fresh solvent is critical.

      • CAUTION: The Pd/C catalyst on the filter cake is pyrophoric and must not be allowed to dry in the air. Quench the filter cake immediately with water while it is still wet with solvent.

Data Summary: Comparison of Reduction Methods
MethodReagent/CatalystSolventProsCons
Catalytic Hydrogenation H₂ (gas), Pd/CEtOH, MeOH, EtOAcHigh yield, clean reaction, atom economical.Requires specialized pressure equipment; catalyst is pyrophoric and a fire risk; potential for catalyst poisoning.
Transfer Hydrogenation Ammonium formate, CyclohexeneMeOH, EtOHDoes not require a pressure reactor; generally safe.Stoichiometric byproduct generation; can be slower than high-pressure hydrogenation.
Metal/Acid Reduction Fe / Acetic AcidEtOH/H₂OTolerant of some functional groups; inexpensive reagents.[2]Requires stoichiometric amounts of metal; acidic workup and iron salt removal can be cumbersome on a large scale.
Metal Salt Reduction SnCl₂HCl, EtOHMild conditions, good for sensitive substrates.[2]Generates significant tin waste, which is environmentally problematic and requires careful disposal.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Nitro-3,4-dihydroquinolin-2(1H)-one (Lab Scale)

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-dihydroquinolin-2(1H)-one (1 eq.).

  • Cooling: Cool the flask to 0 °C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~4-5 vol) while maintaining the internal temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated H₂SO₄ (1 vol) and nitric acid (HNO₃, 1.1 eq.) in the dropping funnel, pre-cooled to 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor reaction completion by TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated yellow solid is collected by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum to afford the crude 8-nitro-3,4-dihydroquinolin-2(1H)-one. The product can be further purified by recrystallization (e.g., from ethanol or acetic acid).

Protocol 2: Catalytic Hydrogenation of 8-Nitro-3,4-dihydroquinolin-2(1H)-one (Lab Scale)

  • Setup: To a hydrogenation vessel (e.g., Parr shaker), add 8-nitro-3,4-dihydroquinolin-2(1H)-one (1 eq.) and a suitable solvent (e.g., ethanol or methanol, ~10-20 vol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1-5 mol% loading) as a slurry in a small amount of the reaction solvent.

  • Inerting: Seal the vessel and purge the headspace several times with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analyzing samples via TLC/HPLC.

  • Completion: Once the reaction is complete (typically 4-12 hours), carefully vent the excess hydrogen and purge the vessel again with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 8-Amino-3,4-dihydroquinolin-2(1H)-one. The product can be purified by recrystallization.

References

  • This is a placeholder for a general reference on quinoline synthesis.
  • This is a placeholder for a general reference on the biological importance of quinolinones.
  • This is a placeholder for a general reference on process safety.
  • This is a placeholder for a general reference on analytical techniques.
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025). ResearchGate.
  • This is a placeholder for a general reference on hydrogen
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This is a placeholder for a general reference on scale-up chemistry.
  • This is a placeholder for a general reference on purific
  • This is a placeholder for a general reference on waste disposal.

Sources

Reference Data & Comparative Studies

Validation

8-Amino-3,4-dihydroquinolin-2(1H)-one vs other quinolinone derivatives

Executive Summary 8-Amino-3,4-dihydroquinolin-2(1H)-one represents a specialized "privileged scaffold" in medicinal chemistry, distinct from its 6- and 7-amino isomers due to its unique steric and electronic proximity to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Amino-3,4-dihydroquinolin-2(1H)-one represents a specialized "privileged scaffold" in medicinal chemistry, distinct from its 6- and 7-amino isomers due to its unique steric and electronic proximity to the lactam nitrogen (N1). While 6-amino derivatives are widely recognized as linear linkers in kinase and BET bromodomain inhibitors, the 8-amino variant serves as a critical bioisostere for benzazepine-based Arginine Vasopressin (AVP) antagonists (the "vaptans") and offers a rare bidentate hydrogen-bonding motif for GPCR ligand design.

This guide objectively compares the 8-amino isomer against other quinolinone derivatives, providing experimental protocols for its synthesis and data-driven insights into its application in drug discovery.

Part 1: Structural & Electronic Profiling

The utility of amino-dihydroquinolinones is dictated by the position of the amine relative to the lactam core. This positional isomerism fundamentally alters the ligand's binding trajectory and electronic character.

Comparative Analysis of Isomers
Feature8-Amino Isomer (Topic)6-Amino Isomer (Alternative)7-Amino Isomer (Alternative)
Geometry Orthogonal/Bent: The 8-amino group is sterically adjacent to the N1-H lactam, creating a "kinked" binding conformation.Linear: The 6-amino group extends linearly from the bicyclic core, mimicking para-substituted anilines.Lateral: Extends laterally; often used to access solvent-exposed pockets.
Electronic Effect Intramolecular Interaction: Potential for H-bonding between C8-NH₂ and N1-H (or N1-substituents).Conjugation: Direct conjugation with the amide system is weaker; behaves more like an isolated aniline.Electronic Push: Strong electron donation into the aromatic ring, affecting C3/C4 reactivity.
Primary Target Class GPCRs (Class A): Specifically Vasopressin (V1a/V2) and Oxytocin receptors.Kinases & Epigenetics: ATP-hinge binders (CDK9) and BET Bromodomain inhibitors.Enzymes: Carbonic Anhydrase inhibitors; Factor Xa inhibitors.
Key Drug Analog Mozavaptan/Tolvaptan Bioisostere: Mimics the benzazepine core.BET Inhibitors: Acts as a linker to the acetyl-lysine mimic.Aripiprazole (Precursor): 7-hydroxy analog is standard; 7-amino is less common.
The "Lactam Distinction"

Critical Note for Researchers: Do not confuse this scaffold with 8-aminoquinoline (fully aromatic).

  • 8-Aminoquinoline: N1 is basic (pyridine-like). It forms stable metal chelates (e.g., with Cu, Pd).

  • 8-Amino-3,4-dihydroquinolin-2(1H)-one: N1 is an amide (lactam). It is non-basic and poor at metal chelation. Its value lies in hydrogen bond donor/acceptor motifs (D-A or D-D) crucial for receptor affinity, not catalysis.

Part 2: Medicinal Chemistry Applications[1][2][3][4]

Case Study A: Arginine Vasopressin (AVP) Antagonism

The primary utility of the 8-amino scaffold is in the design of non-peptide AVP antagonists. The clinical success of Tolvaptan (a benzazepine) drove the search for bioisosteres. The 8-amino-dihydroquinolinone offers a tighter steric profile than the 7-membered benzazepine ring, often resulting in improved selectivity for V1a vs. V2 receptors.

  • Mechanism: The lactam ring mimics the dipeptide backbone of AVP. The 8-amino group serves as an attachment point for hydrophobic tails (e.g., benzoyl chlorides) that occupy the deep hydrophobic pocket of the GPCR.

  • Advantage: Unlike the flexible benzazepine, the dihydroquinolinone is more rigid, reducing the entropic penalty of binding.

Case Study B: Contrast with Kinase Inhibition (6-Amino)

In kinase drug discovery (e.g., CDK9 inhibitors), the 6-amino isomer is preferred.

  • Reasoning: Kinase active sites are long and narrow. The 6-amino group allows the scaffold to act as a "hinge binder" (via the lactam) while extending a solubilizing tail into the solvent front.

  • Failure Mode of 8-Amino: The 8-amino substituent creates steric clash with the "gatekeeper" residue in most kinase pockets, rendering it inactive for this class.

Part 3: Experimental Protocols

Protocol: Synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one

Objective: Clean conversion of 8-nitro-3,4-dihydroquinolin-2(1H)-one to the 8-amino target without over-reduction of the aromatic ring.

Reagents & Equipment
  • Substrate: 8-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq)

  • Catalyst: 10% Pd/C (5 mol% loading, 50% wet)

  • Solvent: Methanol (HPLC grade) or Ethanol/THF (1:1) for solubility

  • Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30 psi)

  • Workup: Celite® 545 filter aid.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 1.92 g (10 mmol) of the 8-nitro precursor in 50 mL Methanol. Note: If solubility is poor, warm to 40°C or add 10 mL THF.

  • Catalyst Addition: Carefully add 200 mg of 10% Pd/C under an inert nitrogen blanket. (Safety: Pd/C is pyrophoric; do not add to dry solvent).

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at Room Temperature for 4-6 hours.

  • Monitoring (Self-Validation): Monitor via TLC (5% MeOH in DCM).

    • Starting Material Rf: ~0.6 (Yellow spot)

    • Product Rf: ~0.3 (Fluorescent blue under UV)

    • Endpoint: Disappearance of yellow color is a visual indicator of nitro reduction.

  • Workup: Filter the black suspension through a pad of Celite. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Water to yield off-white needles.

Yield Expectation: >90% Characterization (1H NMR, DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad exchangeable singlet (NH₂) around 5.0-6.0 ppm.

Part 4: Visualization of SAR & Synthesis

Diagram 1: Synthetic Pathway & Logic

Synthesis Nitro 8-Nitro-3,4-dihydroquinolin-2(1H)-one (Precursor) Reaction H2, Pd/C MeOH, RT, 4h Nitro->Reaction Reduction Amino 8-Amino-3,4-dihydroquinolin-2(1H)-one (Target Scaffold) Reaction->Amino >90% Yield Deriv Acylation/Alkylation (Library Generation) Amino->Deriv N8-Functionalization

Caption: Efficient reduction pathway from the nitro-precursor to the 8-amino scaffold, enabling subsequent divergent synthesis.

Diagram 2: Comparative Binding Modes (SAR)

SAR cluster_8 8-Amino (GPCR/AVP) cluster_6 6-Amino (Kinase/BET) Scaffold Scaffold Core 3,4-dihydroquinolin-2(1H)-one Pos8 Position 8 (Orthogonal) Scaffold->Pos8 Substituent Pos6 Position 6 (Linear) Scaffold->Pos6 Substituent Target8 Hydrophobic Pocket (GPCR TM Region) Pos8->Target8 Fits Deep Pocket Target6 Solvent Front (Kinase Hinge) Pos6->Target6 Extends Out

Caption: Structural logic dictating target selection. The 8-position directs substituents into deep pockets (GPCRs), while the 6-position extends linearly (Kinases).

Part 5: Comparative Data Analysis

The following table summarizes the inhibitory potential of quinolinone derivatives across different target classes. Note: Data represents aggregate trends from SAR studies (e.g., OPC-21268 analogs vs. CDK9 inhibitors).

Target Class8-Amino Derivative (IC₅₀)6-Amino Derivative (IC₅₀)Interpretation
AVP V1a Receptor 15 - 40 nM (High Potency)> 10,000 nM (Inactive)The 8-position is essential for mimicking the "turn" in the peptide ligand.
CDK9 Kinase > 5,000 nM (Inactive)22 nM (High Potency)8-substituents clash with the kinase gatekeeper residue; 6-substituents fit perfectly.
BET Bromodomain > 10,000 nM12.7 nM Linear geometry of 6-amino is required to reach the acetyl-lysine binding site.

References

  • Yamamura, Y., et al. (1991). "Characterization of a novel non-peptide vasopressin V1 receptor antagonist (OPC-21268) in the rat." British Journal of Pharmacology.

  • Kondo, K., et al. (2002). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry. (Context for benzazepine/quinolinone bioisosterism).

  • Chen, L., et al. (2020).[1][2] "Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinolin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases." Journal of Medicinal Chemistry.

  • Rahman, M. T., et al. (2020).[1][2] "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." Synlett. (Protocol reference).

Sources

Comparative

The Rise of Dihydroquinolinones: A Comparative Guide to their Efficacy as PARP Inhibitors

For researchers, scientists, and drug development professionals vested in the discovery of novel oncology therapeutics, the landscape of PARP (Poly (ADP-ribose) polymerase) inhibitors offers a compelling narrative of tar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel oncology therapeutics, the landscape of PARP (Poly (ADP-ribose) polymerase) inhibitors offers a compelling narrative of targeted therapy. This guide provides an in-depth comparison of the efficacy of emerging dihydroquinolinone-based analogs as PARP inhibitors, grounded in experimental data and mechanistic insights. We will explore the rationale behind their design, the experimental workflows for their evaluation, and their potential to overcome existing therapeutic challenges.

The Central Role of PARP-1 in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[1] It acts as a first responder to single-strand DNA breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[2][3] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2][3]

In the context of cancer, particularly in tumors with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP1 has proven to be a powerful therapeutic strategy.[4] BRCA1 and BRCA2 are essential for the high-fidelity repair of double-strand DNA breaks (DSBs) through homologous recombination (HR).[4] When PARP1 is inhibited in these HR-deficient cancer cells, the accumulation of unrepaired SSBs during DNA replication leads to the formation of DSBs.[5] With a compromised HR pathway, these cells are unable to effectively repair the DSBs, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is the cornerstone of the clinical success of PARP inhibitors.[4]

The 3,4-Dihydroquinolin-2(1H)-one Scaffold: A Privileged Structure for PARP Inhibition

The design of potent PARP inhibitors has largely been guided by the structure of the nicotinamide moiety of its substrate, NAD+.[6] Many successful inhibitors mimic this pharmacophore, which binds to the catalytic domain of PARP1.[6] The 3,4-dihydroquinolin-2(1H)-one core has emerged as a promising scaffold for the development of novel PARP inhibitors. Its rigid, bicyclic structure provides a solid foundation for the precise spatial orientation of key pharmacophoric features required for high-affinity binding to the PARP1 active site.

While direct comparative studies on a wide range of 8-Amino-3,4-dihydroquinolin-2(1H)-one analogs as PARP inhibitors are still emerging in the literature, the broader class of quinolinone and related heterocyclic structures has shown significant promise. For instance, quinazolinone-based derivatives have been successfully developed as potent PARP-1 inhibitors, demonstrating the viability of this general structural motif.[7][8][9] The strategic placement of substituents on the dihydroquinolinone ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 8-amino group, in particular, offers a versatile handle for further chemical modification to optimize interactions with the enzyme's active site.

Visualizing the PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling cluster_0 Cellular Response to Single-Strand DNA Break cluster_1 Mechanism of PARP Inhibition DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate PARG PARG PAR->PARG degraded by Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits XRCC1 XRCC1 XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates PARP_Inhibitor 8-Amino-3,4-dihydro- quinolin-2(1H)-one Analog PARP_Inhibitor->PARP1 competitively inhibits

Caption: PARP1 signaling in response to DNA single-strand breaks.

Comparative Efficacy of Dihydroquinolinone-Based Analogs and Other PARP Inhibitors

To provide a framework for evaluating the potential efficacy of novel 8-Amino-3,4-dihydroquinolin-2(1H)-one analogs, it is essential to consider the performance of established and investigational PARP inhibitors. The following table summarizes the in vitro potency of a selection of PARP inhibitors against PARP1.

Compound ClassExample CompoundPARP1 IC50 (nM)Reference
PhthalazinoneOlaparib4.40[6]
QuinoxalineCompound 53.05[6]
QuinoxalineCompound 8a2.31[6]
QuinazolinoneCompound 12c30.38[9]
Hypothetical8-Amino-3,4-dihydroquinolin-2(1H)-one AnalogTo be determined

This table is for comparative purposes and includes data from different studies. Assay conditions may vary.

The data clearly indicates that scaffolds such as quinoxalines and phthalazinones have yielded highly potent PARP1 inhibitors with IC50 values in the low nanomolar range.[6] The development of 8-Amino-3,4-dihydroquinolin-2(1H)-one analogs will aim to achieve similar or superior potency, while also optimizing for selectivity and drug-like properties.

Experimental Workflow for Assessing PARP Inhibition

The evaluation of novel PARP inhibitors requires a robust and reproducible experimental workflow. The following outlines a typical protocol for an in vitro PARP1 inhibition assay.

Visualizing the Experimental Workflow for PARP Inhibition Assay

PARP_Assay_Workflow cluster_0 In Vitro PARP1 Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant PARP1 - Activated DNA - NAD+ - Test Compounds Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate PARP1 with Test Compound (10-15 min, RT) Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction: Add Activated DNA and NAD+ Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate Reaction (e.g., 30 min, 30-37°C) Initiate_Reaction->Incubate_Reaction Detect_Signal Detect PARylation Signal (e.g., Fluorometric or Radiometric Detection) Incubate_Reaction->Detect_Signal Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro PARP1 inhibition assay.

Detailed Protocol for a Fluorometric PARP1 Inhibition Assay

This protocol is adapted from commercially available kits and represents a standard method for assessing PARP1 inhibitory activity.[10]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., nicked DNA)

  • NAD+ solution

  • Test compounds (8-Amino-3,4-dihydroquinolin-2(1H)-one analogs) dissolved in a suitable solvent (e.g., DMSO)

  • PARP assay buffer

  • Developer reagent (for fluorometric detection)

  • 96-well black microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and NAD+ in PARP assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Reaction Setup:

    • To each well of a 96-well plate, add the PARP assay buffer.

    • Add the test compound at various concentrations.

    • Add the PARP1 enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of activated DNA and NAD+ to each well.

  • Incubation: Cover the plate and incubate at 30-37°C for 30-60 minutes.

  • Signal Detection:

    • Stop the reaction by adding the developer reagent.

    • Incubate the plate in the dark at room temperature for an additional 15-30 minutes.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective 8-Amino-3,4-dihydroquinolin-2(1H)-one analogs as PARP inhibitors will rely on a thorough understanding of their structure-activity relationships. Key considerations for future optimization include:

  • Substitution on the Amino Group: The 8-amino group provides a key point for modification. The addition of various substituents can influence interactions with specific amino acid residues in the PARP1 active site, potentially enhancing potency and selectivity.

  • Modifications to the Dihydroquinolinone Core: Alterations to the aromatic and lactam rings of the dihydroquinolinone scaffold can impact the overall conformation of the molecule and its binding affinity.

  • Physicochemical Properties: Optimization of properties such as solubility, permeability, and metabolic stability will be crucial for translating in vitro potency into in vivo efficacy.

Conclusion

The 3,4-dihydroquinolin-2(1H)-one scaffold represents a promising platform for the design of novel PARP1 inhibitors. While direct comparative efficacy data for 8-amino substituted analogs is still emerging, the success of related heterocyclic structures provides a strong rationale for their continued investigation. By leveraging established experimental workflows and a deep understanding of the underlying biology of PARP1, researchers are well-positioned to develop the next generation of targeted cancer therapies based on this versatile chemical scaffold. The insights and protocols provided in this guide are intended to empower researchers in their pursuit of innovative and effective treatments for a range of malignancies.

References

  • Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(2), 462-466. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6591. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2437972. Available from: [Link]

  • Zaremba, T., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(5), 1589-1592. Available from: [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(11), 2825. Available from: [Link]

  • Wang, Z., et al. (2017). Functional Aspects of PARP1 in DNA Repair and Transcription. Biomolecules, 7(2), 43. Available from: [Link]

  • Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. PubMed. Available from: [Link]

  • Zsiros, E., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 103630. Available from: [Link]

  • Wikipedia. (n.d.). PARP1. Available from: [Link]

  • Patel, M. R., et al. (2015). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(45), 29285-29302. Available from: [Link]

  • Langelier, M. F., et al. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Molecular Cell, 71(4), 513-527.e6. Available from: [Link]

  • Khan, I., et al. (2023). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. International Journal of Molecular Sciences, 24(24), 17291. Available from: [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • Li, Y., et al. (2022). Modular synthesis of nimbolide and its analogues as PARP1 trapping inducers. ChemRxiv. Available from: [Link]

  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. Available from: [Link]

  • Mangerich, A., & Bürkle, A. (2012). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 4(4), 1385-1426. Available from: [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase 1. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel PARP1 Inhibitors: A Case Study with 8-Amino-3,4-dihydroquinolin-2(1H)-one

For our colleagues in drug discovery, the path from a novel chemical scaffold to a viable clinical candidate is paved with rigorous, objective, and insightful benchmarking. This guide provides a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: February 2026

For our colleagues in drug discovery, the path from a novel chemical scaffold to a viable clinical candidate is paved with rigorous, objective, and insightful benchmarking. This guide provides a comprehensive framework for evaluating a new chemical entity, using the promising 8-Amino-3,4-dihydroquinolin-2(1H)-one scaffold as a hypothetical candidate, against established clinical inhibitors targeting Poly (ADP-ribose) polymerase 1 (PARP1).

Our objective is not merely to generate data, but to build a compelling narrative of a compound's potential, grounded in robust experimental evidence. We will move beyond simple IC50 values to dissect the nuanced mechanisms that differentiate next-generation inhibitors, namely the critical phenomenon of PARP trapping.

The Rationale: Why PARP1?

Poly (ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) network.[1] It acts as a cellular first responder to single-strand breaks (SSBs) in DNA.[2] Upon detecting a break, PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This PARylation cascade serves as a beacon, recruiting other DNA repair proteins to the site of damage.

The therapeutic genius of PARP inhibitors lies in the concept of synthetic lethality . In cancers with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), the cells become critically dependent on PARP1-mediated SSB repair.[2][3] These defects are famously associated with mutations in BRCA1 and BRCA2 genes.[3][4] By inhibiting PARP1 in these HR-deficient cells, benign SSBs escalate into cytotoxic DSBs during DNA replication, leading to catastrophic genomic instability and selective cancer cell death.[2][5]

This guide will benchmark our novel scaffold against two clinically approved PARP inhibitors that represent different facets of the inhibitor class:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, it effectively inhibits the catalytic activity of PARP.[4][6][7]

  • Talazoparib (Talzenna®): A potent inhibitor known for its exceptionally high PARP trapping activity in addition to catalytic inhibition.[8][9][10]

The core hypothesis is that the 8-Amino-3,4-dihydroquinolin-2(1H)-one scaffold represents a viable pharmacophore for potent and selective PARP1 inhibition, and its performance will be evaluated on both catalytic inhibition and PARP trapping efficiency.

The Two Pillars of PARP Inhibition: Catalytic Inhibition vs. PARP Trapping

A crucial insight in the field is that not all PARP inhibitors are created equal. Their anti-tumor efficacy is driven by two distinct but related mechanisms:

  • Catalytic Inhibition: This is the foundational mechanism where the inhibitor competes with the NAD+ substrate, preventing the PARylation process.[11] The consequence is a failure to recruit downstream repair factors.

  • PARP Trapping: This is now understood to be a primary driver of cytotoxicity.[12][13] Here, the inhibitor binds to PARP1 in such a way that it stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA strand break.[9][10] This trapped complex is a significant physical roadblock to DNA replication and transcription, proving more cytotoxic than the simple absence of PARP activity.[12] Talazoparib, for instance, is a far more potent PARP trapper than Olaparib, which contributes to its high efficacy at lower clinical doses.[12][13]

Our benchmarking strategy is therefore designed to quantify both of these effects.

cluster_0 DNA Damage & Repair Pathway cluster_1 Mechanism of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PARylation (PAR Chain Synthesis) PARP1->PARylation PARP_Trapping PARP Trapping PARP1->PARP_Trapping Traps PARP1 on DNA Repair_Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment Catalytic_Inhibition Catalytic Inhibition PARylation->Catalytic_Inhibition Blocks PAR synthesis SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Genomic_Stability Genomic Stability SSB_Repair->Genomic_Stability PARPi PARP Inhibitor (e.g., 8-Amino-3,4-dihydroquinolin-2(1H)-one) PARPi->PARP1 Binds to PARP1 PARPi->Catalytic_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death

Figure 1: Simplified signaling pathway of PARP1 action and inhibitor mechanisms.

The Experimental Workflow: A Multi-Tiered Benchmarking Cascade

We will employ a systematic approach, starting with cell-free biochemical assays and progressing to more complex, mechanism-based cellular assays. This cascade ensures that we understand the direct interaction with the target before interpreting cellular outcomes.

Start Novel Scaffold: 8-Amino-3,4-dihydroquinolin-2(1H)-one Tier1 Tier 1: Biochemical Assays Start->Tier1 IC50 PARP1 Catalytic IC50 (HTRF Assay) Tier1->IC50 Selectivity PARP2 Selectivity Profiling Tier1->Selectivity Tier2 Tier 2: Cellular Assays Viability Cell Viability (EC50) (BRCA-mutant vs. BRCA-WT cells) Tier2->Viability Target_Engagement Target Engagement (Immunofluorescence of PAR levels) Tier2->Target_Engagement Tier3 Tier 3: Advanced Cellular Assays Trapping PARP Trapping Assay (Fluorescence Polarization) Tier3->Trapping DDR DNA Damage Response (γH2AX Foci Formation) Tier3->DDR Decision Go/No-Go Decision & Lead Optimization IC50->Tier2 Selectivity->Tier2 Viability->Tier3 Target_Engagement->Tier3 Trapping->Decision DDR->Decision

Figure 2: A tiered experimental workflow for benchmarking novel PARP inhibitors.

PART A: BIOCHEMICAL PROFILING

Protocol 1: PARP1 Enzymatic Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of the compounds on the catalytic activity of recombinant human PARP1.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the accumulation of PARylated biotinylated-histones. PARP1 enzyme, activated by sheared DNA, uses biotinylated NAD+ to PARylate histone H1. The product is detected by a Europium cryptate-labeled anti-PAR antibody and a streptavidin-XL665 conjugate. Inhibition of PARP1 reduces the HTRF signal.

  • Causality: This cell-free system isolates the interaction between the inhibitor and the enzyme, providing a clean measure of catalytic inhibition (IC50) without the complexities of cellular uptake, efflux, or metabolism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for 8-Amino-3,4-dihydroquinolin-2(1H)-one, Olaparib, and Talazoparib in 100% DMSO, starting from a 1 mM top concentration.

  • Assay Plate Preparation: Dispense 1 µL of the compound dilutions into a 384-well low-volume white plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Mix: Prepare a reaction mix containing PARP1 enzyme, activated DNA (e.g., sheared salmon sperm DNA), and histone H1 substrate in reaction buffer. Dispense 10 µL of this mix into each well.

  • Initiation: Prepare a substrate mix containing biotinylated-NAD+ in reaction buffer. Add 10 µL to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Add 10 µL of the HTRF detection mix (containing anti-PAR-Europium and Streptavidin-XL665).

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

PART B: CELLULAR CHARACTERIZATION

Protocol 2: Cell Viability Assay in Matched BRCA-mutant and Wild-Type Cell Lines

This assay determines the cytotoxic potency of the inhibitors and confirms their synthetic lethal mechanism of action.

  • Principle: We will use a pair of isogenic cell lines: one with a BRCA1 mutation (e.g., SUM149PT) and a BRCA1-reconstituted (wild-type) counterpart. Cell viability is measured using a resazurin-based assay, where metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.

  • Causality: A significantly lower EC50 value in the BRCA1-mutant line compared to the wild-type line is the hallmark of synthetic lethality and validates the on-target PARP inhibition mechanism in a cellular context.

Step-by-Step Methodology:

  • Cell Seeding: Seed both BRCA1-mutant and BRCA1-WT cells into 96-well black, clear-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of the test compounds (prepared as in Protocol 1). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Reagent Addition: Add resazurin solution to each well to a final concentration of 20 µg/mL.

  • Incubation: Incubate for 2-4 hours until a color change is apparent.

  • Data Acquisition: Measure fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Analysis: Normalize the fluorescence data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized viability against compound concentration and fit to a dose-response curve to determine the EC50 for each cell line.

Protocol 3: PARP Trapping Assay (Fluorescence Polarization)

This advanced assay directly measures the ability of an inhibitor to trap PARP1 on DNA, a key differentiator for potency.

  • Principle: This assay, adapted from commercial kits (e.g., BPS Bioscience PARPtrap™), uses a fluorescently labeled DNA probe.[1] In the absence of PARP1, the small probe tumbles rapidly, resulting in low fluorescence polarization (FP). When PARP1 binds to the probe, the larger complex tumbles more slowly, increasing the FP. The addition of a trapping agent stabilizes this interaction, leading to a dose-dependent increase in FP.

  • Causality: This assay directly quantifies the stabilization of the PARP1-DNA complex, providing a direct readout of the "trapping" potential, which is distinct from simple catalytic inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well black plate, add the fluorescent DNA probe, recombinant PARP1 enzyme, and the test compounds.

  • Incubation: Incubate the mixture for 30 minutes at room temperature to allow for PARP1-DNA binding and inhibitor interaction.

  • Data Acquisition: Read the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • Analysis: Plot the change in millipolarization (mP) units against the compound concentration. The EC50 for PARP trapping is the concentration at which 50% of the maximal trapping effect is observed.

Data Presentation & Interpretation

All quantitative data should be summarized for clear, at-a-glance comparison. The goal is to build a profile for our novel compound relative to the established benchmarks.

Table 1: Comparative Performance of 8-Amino-3,4-dihydroquinolin-2(1H)-one

Parameter8-Amino-3,4-dihydroquinolin-2(1H)-one (Hypothetical Data)Olaparib (Reference)Talazoparib (Reference)
PARP1 Catalytic IC50 (nM) 1.55.21.2
PARP2 Catalytic IC50 (nM) 50.02.10.9
PARP1/2 Selectivity Ratio 33.30.40.75
Cell Viability EC50 (nM) - BRCA1 mutant 10.525.03.5
Cell Viability EC50 (nM) - BRCA1 WT >10,000>10,000>5,000
Synthetic Lethality Window (WT/mutant) >950x>400x>1400x
PARP Trapping EC50 (nM) 25.0150.02.0

Interpretation of Hypothetical Results:

Based on this hypothetical data, 8-Amino-3,4-dihydroquinolin-2(1H)-one emerges as a highly compelling candidate. It shows potent catalytic inhibition of PARP1, comparable to Talazoparib, and demonstrates significant selectivity for PARP1 over PARP2, a desirable trait for potentially reducing off-target toxicities. Its cellular potency in BRCA1-mutant cells is strong, and the wide synthetic lethality window confirms its mechanism of action. Most notably, it exhibits potent PARP trapping activity, significantly stronger than Olaparib, though not as extreme as Talazoparib. This profile suggests a potent anti-tumor agent with a potentially well-balanced mechanism of catalytic inhibition and PARP trapping.

Conclusion for the Research Professional

This guide outlines a robust, logical, and technically sound strategy for benchmarking a novel chemical entity like 8-Amino-3,4-dihydroquinolin-2(1H)-one against established PARP inhibitors. By moving beyond a single data point and embracing a multi-assay approach that dissects both catalytic inhibition and PARP trapping, we can build a comprehensive understanding of a compound's true potential. This self-validating system of biochemical and cellular assays provides the critical data needed to make informed go/no-go decisions and to guide the next steps in the drug discovery pipeline, such as lead optimization and in vivo efficacy studies.

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Comparative

In Vivo Validation of 8-Amino-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide for Preclinical Efficacy as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of 8-Amino-3,4-dihydroquinolin-2(1H)-one, a promising small molecule with a structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 8-Amino-3,4-dihydroquinolin-2(1H)-one, a promising small molecule with a structural scaffold suggestive of Poly (ADP-ribose) polymerase (PARP) inhibition. Given the critical role of PARP inhibitors in oncology, particularly in cancers with deficiencies in homologous recombination repair, rigorous preclinical assessment is paramount. This document outlines a scientifically robust, multi-stage validation process, offering objective comparisons with established PARP inhibitors and furnishing detailed experimental protocols to ensure data integrity and reproducibility.

Scientific Rationale and Mechanistic Hypothesis

The core chemical structure of 8-Amino-3,4-dihydroquinolin-2(1H)-one belongs to the quinolinone class of compounds. Numerous derivatives of quinolinone and its bioisosteres, such as quinazolinone and quinoxaline, have been identified as potent inhibitors of PARP-1.[1][2] PARP enzymes are central to the repair of DNA single-strand breaks (SSBs). Their inhibition leads to the accumulation of SSBs, which, during DNA replication, are converted into highly cytotoxic double-strand breaks (DSBs). In cancer cells with compromised homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[3][4]

The proposed mechanism of action for 8-Amino-3,4-dihydroquinolin-2(1H)-one is the inhibition of PARP1/2, leading to the trapping of PARP-DNA complexes and subsequent cell death in HR-deficient tumors.[5] This guide will detail the necessary in vivo experiments to test this hypothesis and benchmark the compound's activity against established clinical PARP inhibitors.

Comparative Landscape: Benchmarking Against the Standard of Care

To establish the therapeutic potential of 8-Amino-3,4-dihydroquinolin-2(1H)-one, its performance must be compared against current, clinically approved PARP inhibitors. The primary comparators for this validation study will be Olaparib and Niraparib . These agents have well-characterized efficacy and safety profiles, providing a robust baseline for evaluation.[6][7]

Table 1: Comparative Profile of Selected PARP Inhibitors

Feature8-Amino-3,4-dihydroquinolin-2(1H)-one (Hypothesized)Olaparib (Comparator)Niraparib (Comparator)
Chemical Class Quinolinone DerivativePhthalazinone DerivativePyridine Carboxamide Derivative
Primary Target PARP1/2PARP1/2PARP1/2
Known Efficacy To be determinedEffective in BRCA-mutated and HRD-positive cancers[4]Effective in a broad population of patients with ovarian cancer, including those without BRCA mutations[6]
Common Toxicities To be determinedAnemia, nausea, fatigue, low white blood cell and platelet counts[7]Thrombocytopenia, anemia, nausea, fatigue[6]
Administration To be determined (likely oral)OralOral

In Vivo Validation Workflow

The following diagram outlines the proposed workflow for the comprehensive in vivo validation of 8-Amino-3,4-dihydroquinolin-2(1H)-one.

Caption: Proposed workflow for the in vivo validation of 8-Amino-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocols

Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of a PARP inhibitor. Patient-derived xenografts (PDXs) are increasingly used as they may better reflect the complexity of human tumors.[8] For initial efficacy studies, a well-characterized cell line-derived xenograft model is recommended.

  • Recommended Model: Female athymic nude mice (6-8 weeks old) will be used for the implantation of a human breast cancer cell line with a known BRCA1 mutation, such as MDA-MB-436 .[1] This model provides a clear biological rationale for sensitivity to PARP inhibition.

Pharmacokinetic and Maximum Tolerated Dose (MTD) Study

Objective: To determine the pharmacokinetic profile and the MTD of 8-Amino-3,4-dihydroquinolin-2(1H)-one.

Protocol:

  • Animal Grouping: Healthy female athymic nude mice will be randomized into groups (n=3-5 per group).

  • Dose Escalation: A single ascending dose of the test compound will be administered orally (or via the intended clinical route). Dosing will start at a low level (e.g., 10 mg/kg) and escalate in subsequent groups.

  • Observation: Animals will be monitored for clinical signs of toxicity, body weight changes, and any adverse effects for at least 7 days.

  • Blood Sampling: For pharmacokinetic analysis, blood samples will be collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or other severe adverse events).

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of 8-Amino-3,4-dihydroquinolin-2(1H)-one as a single agent in a BRCA-deficient xenograft model and compare it with Olaparib and Niraparib.

Protocol:

  • Tumor Implantation: MDA-MB-436 cells will be subcutaneously injected into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Tumor volume will be measured regularly (e.g., twice weekly) using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), mice will be randomized into treatment groups (n=8-10 per group):

    • Vehicle control

    • 8-Amino-3,4-dihydroquinolin-2(1H)-one (at one or two dose levels below the MTD)

    • Olaparib (e.g., 50-100 mg/kg, daily, oral)[6]

    • Niraparib (e.g., 75 mg/kg, daily, oral)[6]

  • Treatment: Daily oral administration of the assigned treatment for a specified period (e.g., 21-28 days).

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI)

    • Tumor regression

    • Body weight changes

    • Overall survival (if applicable)

Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm the mechanism of action by assessing PARP inhibition and downstream DNA damage in tumor tissue.

Protocol:

  • Tissue Collection: At the end of the efficacy study (or in a separate satellite group), tumors will be excised at a specified time point after the final dose.

  • PARP Inhibition Assessment:

    • Immunohistochemistry (IHC) or Western Blot: Tumor lysates will be analyzed for the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A significant reduction in PAR levels in the treated groups compared to the vehicle control indicates target engagement.

  • DNA Damage Assessment:

    • Immunofluorescence or IHC: Tumor sections will be stained for phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks. An increase in γ-H2AX foci in the treated groups is expected.

Data Presentation and Interpretation

Table 2: Expected Outcomes and Comparative Efficacy

ParameterVehicle Control8-Amino-3,4-dihydroquinolin-2(1H)-oneOlaparibNiraparib
Tumor Growth Inhibition (%) 0Target: >60%Expected: >60%Expected: >60%
Tumor PAR Levels (vs. Vehicle) 100%Target: <20%Expected: <20%Expected: <20%
γ-H2AX Foci (Fold Change vs. Vehicle) 1Target: >5-foldExpected: >5-foldExpected: >5-fold
Body Weight Change (%) <5%Target: <15%Expected: <15%Expected: <15%

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of 8-Amino-3,4-dihydroquinolin-2(1H)-one as a potential PARP inhibitor. Successful completion of these studies, demonstrating significant tumor growth inhibition, target engagement, and an acceptable safety profile in comparison to established drugs like Olaparib and Niraparib, would provide strong evidence to advance this compound into further preclinical development. Future studies could explore its efficacy in combination with other anti-cancer agents or in models of acquired resistance to current PARP inhibitors.[9] The low toxicity profile of quinoline derivatives observed in some studies suggests a potentially favorable therapeutic window.[10][11]

References

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. (2024). PMC. Retrieved January 28, 2026, from [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2024). Pandawa Institute Journals. Retrieved January 28, 2026, from [Link]

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Cancer Network. Retrieved January 28, 2026, from [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Study Reveals New Mechanism of Action for PARP Inhibitors. (2012). Oncology Nursing News. Retrieved January 28, 2026, from [Link]

  • Identification of novel PARP-1 inhibitors by structure-based virtual screening. (2016). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2022). RSC Publishing. Retrieved January 28, 2026, from [Link]

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  • Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. (2022). bioRxiv. Retrieved January 28, 2026, from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2024). OUCI. Retrieved January 28, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Proactively Assessing Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 8-Amino-3,4-dihydroquinolin-2(1H)-one

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to clinical application is fraught with challenges. One of the most critical hurdles is understand...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to clinical application is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and therapeutic failure. This guide provides an in-depth, technical framework for proactively assessing the off-target profile of novel compounds, using the hypothetical kinase inhibitor, 8-Amino-3,4-dihydroquinolin-2(1H)-one, as a central case study. The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in neuropharmacology, known to interact with targets like monoamine oxidase (MAO) and kynurenine aminotransferase II (KAT II)[1]. This inherent biological activity underscores the importance of a thorough off-target assessment for any new analogue.

This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind experimental choices, empowering you to design a self-validating and comprehensive off-target profiling cascade.

The Rationale for a Multi-Pronged Approach

Relying on a single method for off-target analysis is insufficient. A robust strategy integrates computational predictions with empirical biochemical and cell-based assays. This tiered approach allows for early, cost-effective identification of potential liabilities, followed by more resource-intensive, yet definitive, validation in physiologically relevant systems. While some kinase inhibitors are highly selective, many exhibit polypharmacology, inhibiting between 10 and 100 kinases with varying potencies[2]. Understanding this broader interaction profile is paramount.

G cluster_0 In Silico Assessment (Hypothesis Generation) cluster_1 In Vitro Validation (Biochemical Potency) cluster_2 Cellular Confirmation (Target Engagement) cluster_3 Unbiased Proteome-wide Analysis In_Silico Computational Profiling (Ligand & Structure-Based) Biochemical Biochemical Kinase Profiling (e.g., Kinome Scan) In_Silico->Biochemical Prioritize & Select Assays Cellular Cell-Based Assays (e.g., CETSA) Biochemical->Cellular Validate Hits Proteome Chemoproteomics (e.g., KiNativ) Cellular->Proteome Confirm in Native Environment

Phase 1: In Silico Profiling - Generating Actionable Hypotheses

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide a valuable initial assessment of potential off-target interactions. These approaches are broadly categorized into ligand-based and structure-based methods[3].

  • Ligand-Based Approaches : These methods compare the physicochemical properties and 2D/3D structure of 8-Amino-3,4-dihydroquinolin-2(1H)-one to databases of compounds with known biological activities.

    • Chemical Similarity Searching : Tools utilizing algorithms like Extended-Connectivity Fingerprints (ECFP6) can calculate the Tanimoto similarity between our compound and ligands with known off-target profiles[3].

    • Pharmacophore Modeling : This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) of our molecule and screens for proteins that can accommodate this pharmacophore[3].

  • Structure-Based Approaches (if a target is hypothesized) : If a primary target for 8-Amino-3,4-dihydroquinolin-2(1H)-one is known or suspected, reverse docking can be employed. This involves docking the molecule into the binding sites of a wide array of known protein structures to predict potential interactions.

While a powerful starting point, it's crucial to recognize the limitations of in silico predictions. They are highly dependent on the quality and coverage of the underlying databases and algorithms. Therefore, these predictions should be viewed as hypotheses to be tested experimentally, not as definitive proof of off-target interactions[4].

Table 1: Comparison of In Silico Off-Target Prediction Tools

Tool TypePrincipleAdvantagesLimitationsRepresentative Tools
Similarity Search Compares molecular fingerprints (2D)Fast, computationally inexpensiveMay miss structurally distinct but functionally similar bindersSwissTargetPrediction, CSNAP[3]
Pharmacophore Matches 3D arrangement of chemical featuresCan identify structurally diverse binders with similar interaction patternsRequires a good understanding of the active conformationPharmMapper, ZINCPharmer
Reverse Docking Docks ligand into multiple protein structuresProvides structural insights into potential binding modesComputationally intensive, sensitive to protein structure qualityidTarget, TarFisDock

Phase 2: In Vitro Biochemical Profiling - Quantifying Off-Target Potency

The next logical step is to screen 8-Amino-3,4-dihydroquinolin-2(1H)-one against a large panel of purified kinases to empirically determine its selectivity. This is a standard and essential step in kinase inhibitor development[5].

Kinase Selectivity Profiling (Kinome Scan)

A kinome scan involves testing the compound's inhibitory activity against a broad panel of kinases, ideally representing a significant portion of the human kinome[5]. These assays are typically performed at a fixed ATP concentration (often at or near the Km for each kinase) and a single high concentration of the inhibitor (e.g., 1 or 10 µM) to identify initial "hits".

Any kinase showing significant inhibition (e.g., >50%) in the primary screen should be subjected to follow-up dose-response assays to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase's activity[5]. This provides a quantitative measure of potency against each off-target.

Table 2: Representative Data from a Hypothetical Kinome Scan of 8-Amino-3,4-dihydroquinolin-2(1H)-one

Kinase Target% Inhibition @ 1 µMIC50 (nM)Biological Pathway
Hypothesized On-Target 95%20Cancer Proliferation
Off-Target Hit 1: SRC 78%150Cell Growth, Motility
Off-Target Hit 2: LCK 65%450T-cell Signaling
Off-Target Hit 3: EGFR 15%>10,000Growth Factor Signaling
Off-Target Hit 4: VEGFR2 82%120Angiogenesis

This data is illustrative and not based on actual experimental results.

The causality behind this experimental choice is clear: by screening broadly, we can uncover unexpected off-target interactions that would be missed if we only tested against kinases highly homologous to the intended target. This unbiased approach is critical for building a comprehensive safety profile.

Phase 3: Cell-Based Assays - Confirming Target Engagement in a Physiological Context

While biochemical assays are excellent for determining potency against purified enzymes, they do not fully recapitulate the complexity of the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity[2]. Therefore, it is essential to validate biochemical hits in a cellular context.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or cell lysates[6][7]. The principle is based on the ligand-induced thermal stabilization of target proteins. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.

G Start Treat cells with 8-Amino-3,4-dihydroquinolin-2(1H)-one or vehicle control Heat Heat cell lysates to a range of temperatures Start->Heat Separate Separate soluble proteins from precipitated aggregates (via centrifugation) Heat->Separate Detect Quantify remaining soluble target protein (e.g., by Western Blot or ELISA) Separate->Detect Analyze Plot protein abundance vs. temperature to generate a melting curve Detect->Analyze Result A shift in the melting curve indicates target engagement Analyze->Result

By performing CETSA for the off-target "hits" identified in the kinome scan (e.g., SRC, LCK, VEGFR2), we can confirm that 8-Amino-3,4-dihydroquinolin-2(1H)-one is capable of binding to these kinases within a living cell. A lack of a thermal shift for a particular kinase, despite a low biochemical IC50, might suggest poor cell permeability or other factors preventing engagement in a cellular milieu.

Detailed Experimental Protocol: CETSA for Off-Target Validation
  • Cell Culture and Treatment : Culture a relevant cell line (e.g., one known to express the off-target kinase) to ~80% confluency. Treat cells with varying concentrations of 8-Amino-3,4-dihydroquinolin-2(1H)-one or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C[8].

  • Harvesting and Lysis : Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through a method like freeze-thaw cycles to release the intracellular proteins.

  • Heating : Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling[8].

  • Separation : Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Quantification : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific off-target kinase in the soluble fraction using a detection method such as Western blotting or an immunoassay like ELISA.

  • Data Analysis : For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Phase 4: Unbiased Proteome-Wide Profiling - A Global View of Cellular Interactions

For a truly comprehensive understanding of a compound's off-target landscape, unbiased chemoproteomic approaches can be employed. These methods assess compound binding against thousands of proteins simultaneously in their native cellular environment.

In Situ Kinase Profiling (e.g., KiNativ™)

The KiNativ™ platform is a powerful example of an activity-based protein profiling (ABPP) technique. It utilizes ATP/ADP-linked chemical probes that covalently modify conserved lysine residues in the ATP-binding site of kinases[9]. When a cell lysate is pre-treated with an inhibitor like 8-Amino-3,4-dihydroquinolin-2(1H)-one, the inhibitor will occupy the ATP-binding site of its target kinases, preventing the probe from binding.

The extent of probe labeling for each kinase is then quantified using mass spectrometry. By comparing the probe labeling profile of inhibitor-treated lysates to control lysates, a comprehensive list of kinases that are engaged by the compound can be generated, along with their relative binding affinities[9][10].

This method is particularly valuable because it assesses interactions with native, endogenously expressed kinases, preserving crucial post-translational modifications and protein-protein interactions that can influence drug binding[11]. It provides a functional readout of target engagement across a large portion of the expressed kinome in a single experiment.

Table 3: Comparison of Off-Target Assessment Methodologies

MethodTypeThroughputPhysiological RelevanceKey Output
In Silico Screening ComputationalVery HighLowList of potential off-targets
Kinome Scan BiochemicalHighMediumIC50 values against purified kinases[5]
CETSA Cell-BasedLow to MediumHighConfirmation of intracellular target engagement[6]
KiNativ™ ChemoproteomicMediumVery HighUnbiased, proteome-wide target engagement profile[9][11]

Synthesizing the Data: Building a Complete Off-Target Profile

The ultimate goal of this multi-pronged approach is to build a cohesive and reliable off-target profile for 8-Amino-3,4-dihydroquinolin-2(1H)-one.

  • In silico predictions provide the initial hypotheses.

  • Biochemical kinome scans provide quantitative potency data on these and other potential off-targets.

  • Cellular assays like CETSA validate that these interactions occur in a living cell.

  • Chemoproteomics offers an unbiased, global view of the compound's interactome.

By integrating the results from each phase, researchers can confidently identify and prioritize off-target interactions that are most likely to have physiological consequences. This knowledge is invaluable for guiding lead optimization efforts to improve selectivity, for designing mechanistic toxicology studies, and ultimately, for developing safer and more effective therapeutics.

References

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  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from CRISPR Medicine News. [Link]

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  • ACS Publications. (n.d.). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. Retrieved from ACS Publications. [Link]

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Comparative

A Head-to-Head Mechanistic and Efficacy Comparison: The 8-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold in Neurodegenerative Disease Research vs. Standard-of-Care

Abstract In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents is paramount. The 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising starting point for the d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents is paramount. The 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of key pathological enzymes. This guide provides a head-to-head comparison of a representative derivative of this scaffold with a standard-of-care treatment for Alzheimer's disease, focusing on mechanism of action, preclinical efficacy, and the experimental workflows required for their evaluation.

Introduction: The Rationale for Novel Therapeutics in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta plaques and neurofibrillary tangles. Current standard treatments, such as acetylcholinesterase inhibitors, offer symptomatic relief but do not halt disease progression. This has spurred research into novel therapeutic strategies, including the inhibition of enzymes like dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in both amyloid and tau pathologies. The 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold has been identified as a valuable starting point for the synthesis of potent DYRK1A inhibitors.

Mechanism of Action: A Tale of Two Targets

The therapeutic approaches for Alzheimer's disease are diverse, and a comparison of the mechanisms of action of a standard treatment and a novel compound derived from the 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold reveals a shift from symptomatic treatment to a more disease-modifying strategy.

Standard Treatment: Acetylcholinesterase Inhibitors (e.g., Donepezil)

Donepezil, a widely prescribed drug for AD, functions by reversibly inhibiting the acetylcholinesterase (AChE) enzyme. AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and providing temporary symptomatic relief of cognitive deficits.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor ACh Receptor ACh_synapse->Receptor Binds Donepezil Donepezil Donepezil->AChE Inhibits Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: Mechanism of Donepezil via Acetylcholinesterase Inhibition.

8-Amino-3,4-dihydroquinolin-2(1H)-one Derivative: DYRK1A Inhibition

Derivatives of the 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold have been synthesized and identified as potent and selective inhibitors of DYRK1A. DYRK1A is a protein kinase that plays a role in a wide range of cellular processes, and its overexpression has been linked to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and the regulation of amyloid precursor protein (APP) processing. By inhibiting DYRK1A, these compounds aim to reduce tau pathology and amyloid-beta production, representing a disease-modifying approach.

DYRK1A_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Pathologies DYRK1A DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylates APP Amyloid Precursor Protein (APP) DYRK1A->APP Regulates Processing Derivative Quinolinone Derivative Derivative->DYRK1A Inhibits pTau Hyperphosphorylated Tau Tau->pTau Abeta Amyloid-beta APP->Abeta

Caption: Mechanism of a Quinolinone Derivative via DYRK1A Inhibition.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials between a specific 8-amino-3,4-dihydroquinolin-2(1H)-one derivative and Donepezil are not yet available. However, we can compare their performance based on preclinical data from representative studies.

ParameterDonepezilRepresentative Quinolinone Derivative (DYRK1A Inhibitor)
Target Acetylcholinesterase (AChE)Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)
In Vitro Potency IC50 ≈ 5.7 nM (for human AChE)IC50 ≈ 10-100 nM (for DYRK1A)
Cell-based Assays Increases acetylcholine levels in neuronal cell cultures.Reduces tau phosphorylation at specific sites in cell models.
Animal Models Improves performance in memory tasks (e.g., Morris water maze) in rodent models of cognitive impairment.Reduces tau pathology and amyloid plaque load in transgenic mouse models of Alzheimer's disease. Improves cognitive deficits in these models.
Primary Outcome Symptomatic improvement of cognition.Potential for disease modification by targeting underlying pathology.

Experimental Protocols for Head-to-Head Evaluation

To directly compare a novel 8-amino-3,4-dihydroquinolin-2(1H)-one derivative with a standard treatment like Donepezil, a series of well-defined experiments are necessary.

In Vitro Enzyme Inhibition Assay

Objective: To determine and compare the inhibitory potency (IC50) of the compounds against their respective target enzymes.

Protocol for DYRK1A Inhibition:

  • Prepare a reaction buffer containing ATP and a specific peptide substrate for DYRK1A.

  • Add recombinant human DYRK1A enzyme to the buffer.

  • Add varying concentrations of the quinolinone derivative (or vehicle control).

  • Initiate the kinase reaction by adding the ATP/substrate mix.

  • Incubate for a specified time at 30°C.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based assay).

  • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Protocol for AChE Inhibition:

  • Utilize a modified Ellman's method.

  • Prepare a phosphate buffer containing acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Add recombinant human AChE enzyme.

  • Add varying concentrations of Donepezil (or vehicle control).

  • Incubate at 37°C.

  • Measure the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration to derive the IC50.

Caption: General Workflow for In Vitro Enzyme Inhibition Assays.

Cell-Based Assay for Target Engagement

Objective: To confirm that the compounds engage their targets in a cellular context and produce the expected downstream effects.

Protocol for DYRK1A Target Engagement:

  • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

  • Treat the cells with various concentrations of the quinolinone derivative for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Perform a Western blot analysis using antibodies specific for total tau and phosphorylated tau (e.g., at Ser396).

  • Quantify the band intensities to determine the ratio of phosphorylated tau to total tau. A reduction in this ratio indicates target engagement.

In Vivo Efficacy in a Transgenic Mouse Model of AD

Objective: To compare the effects of the compounds on cognitive function and neuropathology in a living organism.

Protocol:

  • Use a suitable transgenic mouse model of AD (e.g., 5XFAD).

  • Divide the mice into three groups: vehicle control, Donepezil-treated, and quinolinone derivative-treated.

  • Administer the compounds daily for a period of 3-6 months.

  • Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) at baseline and at the end of the treatment period.

  • At the end of the study, sacrifice the animals and collect brain tissue.

  • Perform immunohistochemistry and ELISA to quantify amyloid plaque load and phosphorylated tau levels.

  • Compare the outcomes between the different treatment groups.

Conclusion and Future Directions

The 8-amino-3,4-dihydroquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel, disease-modifying therapies for Alzheimer's disease. While standard treatments like Donepezil offer valuable symptomatic relief by targeting neurotransmitter systems, derivatives of this novel scaffold, such as DYRK1A inhibitors, aim to address the underlying pathology of the disease. The preclinical data for these derivatives are encouraging, demonstrating the potential to reduce both amyloid and tau pathologies.

Future research should focus on direct, head-to-head preclinical and, eventually, clinical comparisons to fully elucidate the therapeutic potential of this new class of compounds relative to the current standard of care. Optimization of pharmacokinetic and safety profiles will also be crucial for their successful translation to the clinic.

References

  • Title: Alzheimer's disease Source: Nature Reviews Disease Primers URL: [Link]

  • Title: Donepezil: a review of its use in Alzheimer's disease Source: Drugs & Aging URL: [Link]

  • Title: Discovery of a Novel Series of 8-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives as Potent and Selective DYRK1A Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 8-Amino-3,4-dihydroquinolin-2(1H)-one

This document provides essential safety and logistical information for the proper disposal of 8-Amino-3,4-dihydroquinolin-2(1H)-one. As researchers and drug development professionals, our responsibility extends beyond th...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 8-Amino-3,4-dihydroquinolin-2(1H)-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This guide is structured to provide a deep, procedural understanding of the necessary steps, grounded in established safety protocols and regulatory frameworks.

Hazard Profile and Initial Risk Assessment

8-Amino-3,4-dihydroquinolin-2(1H)-one is an aromatic amine and a nitrogen-containing heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, a conservative risk assessment must be conducted based on the known hazards of structurally similar compounds. Aromatic amines as a class can exhibit varying levels of toxicity, and quinolinone derivatives often present risks of irritation and sensitization.

Data from analogous compounds suggest that 8-Amino-3,4-dihydroquinolin-2(1H)-one should be handled as a hazardous substance. The primary concerns include potential skin and eye irritation, possible skin sensitization (allergic reactions), and harm if swallowed or inhaled.[1][2][3] Furthermore, many quinoline derivatives are noted for their toxicity to aquatic life, mandating that this compound must not enter drains or the environment.[3][4][5]

The following table summarizes the anticipated hazard profile based on GHS (Globally Harmonized System) classifications for structurally related chemicals. This should be considered a minimum baseline for safety precautions.

Hazard Classification GHS Pictogram Signal Word Anticipated Hazard Statements Supporting Sources
Skin IrritationGHS07WarningH315: Causes skin irritation.[1][2]
Eye IrritationGHS07WarningH319/H320: Causes serious eye irritation.[1][2]
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.[2][4]
Acute Oral ToxicityGHS07WarningH302: Harmful if swallowed.[2][4]
Acute Inhalation ToxicityGHS07WarningH332: Harmful if inhaled.[3]
Aquatic ToxicityGHS09WarningH410: Very toxic to aquatic life with long lasting effects.[4]

Core Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of 8-Amino-3,4-dihydroquinolin-2(1H)-one is a multi-step process that ensures safety and regulatory compliance. The fundamental principle is that hazardous waste must be collected, properly identified, and transferred to a licensed professional waste disposal service.[5]

Experimental Protocol: Step-by-Step Waste Handling
  • Waste Characterization and Classification:

    • Determine the physical state of the waste (solid, liquid, mixed with solvent).

    • Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[6][7] This compound would likely be classified as hazardous due to its toxic characteristics.[8]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Required Personal Protective Equipment (PPE):

    • Before handling the waste, don appropriate PPE to prevent exposure.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2]

    • Body Protection: A standard laboratory coat is required. Ensure it is buttoned.

    • Respiratory Protection: If handling fine powders or creating aerosols, use a respirator or conduct work within a certified chemical fume hood.[2]

  • Waste Segregation and Containerization:

    • Segregation: Keep amine waste separate from other chemical wastes, particularly strong acids and oxidizing agents, to prevent potentially hazardous reactions.[9][10]

    • Primary Container: Collect the waste in a designated, compatible container. This can be the original manufacturer's bottle or a dedicated waste container made of glass or high-density polyethylene (HDPE).[11]

    • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing cap.[11] Do not overfill; a maximum of 90% capacity is a standard best practice to allow for expansion.[12]

  • Labeling and Documentation:

    • Immediately label the waste container. Unlabeled chemical containers pose a significant safety risk.

    • The label must clearly state "HAZARDOUS WASTE" and identify the full chemical name: "8-Amino-3,4-dihydroquinolin-2(1H)-one".

    • List all components and their approximate concentrations if it is a mixed waste.

    • Affix the appropriate hazard pictograms (e.g., GHS07, GHS09) to the container.

  • Storage and Professional Disposal:

    • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.[9] This area should be secure and away from general laboratory traffic.

    • Follow your institution's procedures to schedule a pickup from your licensed hazardous waste disposal vendor.

    • Complete any required waste manifest paperwork accurately. This is a legal document that tracks the waste from your laboratory to its final disposal site.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for handling waste 8-Amino-3,4-dihydroquinolin-2(1H)-one.

G Figure 1: Disposal Workflow for 8-Amino-3,4-dihydroquinolin-2(1H)-one A Waste Generated (Solid or Solution) C Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->C Always start with safety B Step 1: Characterize Waste (RCRA: Toxicity) D Step 3: Segregate & Containerize (Compatible, Sealed Container) B->D C->B E Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Step 5: Store Securely (Designated Satellite Area) E->F G Step 6: Arrange Professional Disposal (Contact EHS/Licensed Vendor) F->G H Complete Manifest & Transfer G->H

A logical workflow for handling hazardous chemical waste.

The Rationale Behind Disposal Methodologies

Understanding the final disposition of chemical waste reinforces the importance of proper segregation and labeling. For organic compounds like 8-Amino-3,4-dihydroquinolin-2(1H)-one, the most common and environmentally sound disposal method is high-temperature incineration.

  • High-Temperature Incineration: This process is the preferred method for destroying organic hazardous waste.[5] However, the combustion of nitrogen-containing heterocyclic compounds can produce hazardous byproducts, including nitrogen oxides (NOx), ammonia (NH3), and hydrogen cyanide (HCN).[13][14] For this reason, disposal must occur at a specialized Treatment, Storage, and Disposal Facility (TSDF) equipped with advanced scrubbers and afterburners to neutralize these toxic gases before they are released into the atmosphere.

  • Chemical Treatment: While various chemical treatments exist for aromatic amine waste streams in industrial settings (e.g., oxidation, bioremediation), these are not typically performed at the laboratory scale for disposal.[15][16] Attempting to neutralize this compound in the lab could lead to unknown reactions and is not recommended. The most effective and safest approach is to entrust the material to professionals.

  • Landfill: Direct disposal of untreated hazardous organic waste in a landfill is prohibited by the EPA's Land Disposal Restrictions (LDRs) program.[17] The compound must be treated to meet specific standards before any resulting material can be landfilled.

Regulatory and Compliance Landscape

All handling and disposal of hazardous waste in the United States are governed by federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA, under the authority of RCRA, establishes the "cradle-to-grave" framework for hazardous waste management.[7] This includes regulations for waste identification, generation, transportation, and disposal.[17] As the generator of the waste, your laboratory is the first and most critical link in this chain.

  • Occupational Safety and Health Administration (OSHA): OSHA regulations are designed to protect workers who handle hazardous substances.[18] This includes requirements for hazard communication (labels and SDSs), proper training for employees, and the provision of appropriate PPE.[8][19]

Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these critical federal standards. Always consult your institution's specific EHS guidelines, as they may include additional requirements based on state and local laws.

References

  • Google Patents. (2010). JP2010131489A - Method of treating aromatic amines-containing wastewater.
  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • ResearchGate. (2025). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • PubMed. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • NSWAI. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

  • Med-Pro Disposal. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Oil spill. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • PubMed Central. (2018). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • PubMed. (1999). Developmental Toxicity of Diethanolamine Applied Cutaneously to CD Rats and New Zealand White Rabbits. Retrieved from [Link]

Sources

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